6-(Dimethylamino)fulvene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)7-8-5-3-4-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXVGXQTXQALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219874 | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-68-4 | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-(Dimethylamino)fulvene | |
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| Record name | 6-(Dimethylamino)fulvene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-(DIMETHYLAMINO)FULVENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V3WI850K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)fulvene from Cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(dimethylamino)fulvene from cyclopentadiene (B3395910), a critical intermediate in the development of novel therapeutic agents and complex organic molecules. This document details the established reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized in the construction of fused-ring nonbenzenoid aromatic compounds and complex polycyclic scaffolds.[1][2] Its unique electronic properties, stemming from the electron-donating dimethylamino group, allow it to participate in various cycloaddition and condensation reactions.[2][3] This guide focuses on a reliable and well-documented synthetic route commencing from cyclopentadiene.
Reaction Pathway and Mechanism
The synthesis proceeds via a two-step process. The first step involves the formation of a Vilsmeier-Haack type reagent, the N,N-dimethylformamide-dimethyl sulfate (B86663) complex. This electrophilic species is then reacted with the cyclopentadienyl (B1206354) anion, generated in situ from cyclopentadiene, to yield the target this compound. The cyclopentadienyl anion acts as a nucleophile, attacking the electrophilic carbon of the formylating agent.
Experimental Protocol
The following protocol is adapted from a well-established procedure and outlines the synthesis of this compound.[1]
3.1. Materials and Equipment
-
Reagents: Dimethylformamide (purified by distillation), dimethyl sulfate (purified by distillation), cyclopentadiene, sodium, tetrahydrofuran (B95107) (THF, dry), petroleum ether or cyclohexane, activated carbon.
-
Apparatus: 500-mL and 1-L four-necked flasks, mechanical stirrer, reflux condenser with calcium chloride drying tube, dropping funnel, thermometer, ice-salt bath, filtration apparatus, rotary evaporator.
-
Inert Atmosphere: Dry nitrogen gas.
3.2. Procedure
Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex
-
In a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride drying tube, dropping funnel, and thermometer, place 73 g (1.0 mole) of dimethylformamide.
-
With stirring, add 126 g (1.0 mole) of dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.
-
After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C.
-
The resulting N,N-dimethylformamide-dimethyl sulfate complex will form as a viscous, colorless or pale yellow oil that is insoluble in ether.
Part B: Synthesis of this compound
-
Prepare a solution of 1.0 mole of cyclopentadienylsodium in 700 mL of dry tetrahydrofuran in a 1-L four-necked flask flushed with dry nitrogen.
-
Transfer the N,N-dimethylformamide-dimethyl sulfate complex prepared in Part A to a dropping funnel.
-
Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.
-
Slowly add the complex to the cyclopentadienylsodium solution with vigorous stirring under a nitrogen atmosphere, ensuring the temperature is maintained below -5°C.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 2 hours.
-
Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with an additional 200 mL of tetrahydrofuran.
-
Combine the tetrahydrofuran filtrates and concentrate them under reduced pressure.
-
The residue will be a dark brown oil that solidifies upon cooling.
-
Recrystallize the crude product from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane, after treating with activated carbon.
-
The product, this compound, will separate as yellow leaflets.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Dimethylformamide | 73 g (1.0 mole) | [1] |
| Dimethyl Sulfate | 126 g (1.0 mole) | [1] |
| Cyclopentadienylsodium | 1.0 mole | [1] |
| Reaction Conditions | ||
| Complex Formation Temperature | 50–80°C | [1] |
| Complex Formation Time | 2 hours (post-addition) | [1] |
| Fulvene Synthesis Temperature | -10°C to 20°C | [1] |
| Fulvene Synthesis Time | 2 hours (post-addition) | [1] |
| Product Information | ||
| Yield | 84 g (69%) - initial crop | [1] |
| 8 g - second crop | [1] | |
| 92 g (76%) - combined | [1] | |
| Melting Point | 67–68°C | [1] |
| Appearance | Yellow leaflets | [1] |
Visual Representations
5.1. Reaction Workflow
Caption: Workflow for the synthesis of this compound.
5.2. Chemical Reaction Pathway
Caption: Chemical pathway for this compound synthesis.
Safety Considerations
-
Dimethyl sulfate is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[1]
-
The reaction should be carried out under an inert atmosphere of dry nitrogen as the reactants are sensitive to air and moisture.[1]
-
This compound is light-sensitive and should be stored in brown bottles.[1]
-
Standard laboratory safety practices, including the use of personal protective equipment, should be followed throughout the procedure.
Conclusion
The synthesis of this compound from cyclopentadiene via the formation of an N,N-dimethylformamide-dimethyl sulfate complex is a robust and high-yielding procedure. This guide provides the necessary detailed information for its successful implementation in a laboratory setting. The versatility of the product as a synthetic intermediate makes this a valuable protocol for researchers in organic chemistry and drug development.
References
An In-depth Technical Guide to the Formation of 6-(Dimethylamino)fulvene
Introduction
6-(Dimethylamino)fulvene is a key synthetic intermediate, notable for its unique electronic properties and utility in the synthesis of nonbenzenoid aromatic compounds and complex molecular scaffolds.[1][2] Its structure, featuring a cross-conjugated system, arises from the fusion of an electron-donating dimethylamino group with the cyclopentadiene (B3395910) ring, leading to significant charge polarization. This guide provides a detailed examination of the mechanism of its formation, experimental procedures, and key characterization data, tailored for researchers in organic synthesis and drug development.
Core Mechanism of Formation
The formation of this compound is typically achieved through a process analogous to the Vilsmeier-Haack reaction.[3][4] The overall strategy involves the reaction of an activated dimethylformamide (DMF) species, known as a Vilsmeier reagent, with the nucleophilic cyclopentadienyl (B1206354) anion.
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) is activated by an electrophilic reagent, such as dimethyl sulfate (B86663) or phosphorus oxychloride, to form a highly electrophilic iminium salt.[1][4] In the procedure detailed below, dimethyl sulfate reacts with DMF to produce the N,N-dimethylaminomethoxymethylium methyl sulfate complex.[1]
-
Nucleophilic Attack by Cyclopentadienyl Anion : Cyclopentadiene is deprotonated by a strong base (e.g., sodium) to form the aromatic and highly nucleophilic cyclopentadienyl anion.[1] This anion then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination leads to the formation of the stable this compound product.
Electronic Structure and Reactivity
The reactivity of this compound is governed by its dipolar character. The electron-donating dimethylamino group pushes electron density into the cyclopentadienyl ring, creating a resonance-stabilized zwitterionic structure with a cyclopentadienyl anion-like character. This enhances the nucleophilicity of the five-membered ring, making it susceptible to attack by electrophiles, and also allows it to participate as a 6π component in cycloaddition reactions.[2][5]
Experimental Protocol
The following is a detailed two-part protocol adapted from Organic Syntheses.[1] Air and moisture must be carefully excluded throughout the procedure.
Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex (Vilsmeier Reagent)
-
Apparatus Setup : A 500-mL four-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer.
-
Initial Reagents : 73 g (1.0 mole) of purified N,N-dimethylformamide is placed in the flask.
-
Addition : 126 g (1.0 mole) of purified dimethyl sulfate is added dropwise to the stirred DMF. The temperature is maintained between 50–60°C during the addition.
-
Heating : After the addition is complete, the mixture is heated for an additional 2 hours at 70–80°C.
-
Product : The resulting N,N-dimethylformamide-dimethyl sulfate complex forms as a viscous, colorless or pale yellow oil that is insoluble in ether.
Part B: Synthesis of this compound
-
Apparatus Setup : A 1-L four-necked flask is equipped with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus. The system is flushed with dry nitrogen.
-
Nucleophile Preparation : 1.0 mole of cyclopentadienylsodium in 700 mL of tetrahydrofuran (B95107) is placed in the flask.[1]
-
Reaction : The Vilsmeier reagent from Part A is transferred to the dropping funnel and added slowly to the stirred cyclopentadienylsodium solution under a nitrogen atmosphere at -10°C (using an ice-salt bath). The internal temperature must be kept below -5°C during the addition.
-
Stirring : After the addition is complete, the mixture is stirred at 20°C for 2 hours.
-
Filtration : The solution is filtered with suction to remove the precipitated sodium methyl sulfate. The precipitate is washed with an additional 200 mL of tetrahydrofuran.
-
Concentration : The combined tetrahydrofuran solutions are concentrated under reduced pressure.
-
Crystallization : The resulting dark brown oily residue, which solidifies on cooling, is treated with activated carbon and recrystallized from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane.
-
Final Product : The product, this compound, separates as yellow leaflets.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | [6][7] |
| Appearance | Yellow leaflets/crystals | [1][8] |
| Melting Point | 67–68 °C | [1] |
| Yield | 69–76% | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 143.9, 120.9, 112.9, 108.9, 47.6 | [9] |
| Mass Spectrum (EI) | Major Peaks (m/z): 121 (M+), 120, 106, 77, 51 | |
| UV/Visible Spectrum | Data available in NIST WebBook | [10] |
Note : Spectroscopic data can vary slightly based on solvent and instrument conditions. The provided ¹³C NMR data represents the primary resonance peaks.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound [webbook.nist.gov]
An In-depth Technical Guide to 6-(Dimethylamino)fulvene (CAS 696-68-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Dimethylamino)fulvene (CAS number 696-68-4), also known as 5-(Dimethylaminomethylene)-1,3-cyclopentadiene, is a highly versatile and reactive organic compound.[1][2] Its unique electronic structure, characterized by a cross-conjugated π-system and an electron-donating dimethylamino group, makes it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, tailored for professionals in research and development. While direct biological signaling pathways for this compound are not extensively documented in current literature, its utility as a scaffold for synthesizing complex molecules renders it of interest to the drug development community.
Core Properties
The physical and chemical properties of this compound are summarized below. The compound is typically a light yellow to brown crystalline solid.[4]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 696-68-4 | [1][2][5] |
| Molecular Formula | C₈H₁₁N | [1][2][5] |
| Molecular Weight | 121.18 g/mol | [1][2][5] |
| Melting Point | 64-68 °C | [2][6][7] |
| Boiling Point | 205.3 ± 9.0 °C (Predicted) | [7] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [7] |
| Appearance | Light yellow to brown powder/crystal | [4][7] |
| Solubility | Soluble in most organic solvents | [7] |
| Flash Point | 70.3 °C | [7] |
| Storage Temperature | 2-8°C, light-sensitive | [2][6] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Source |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [8] |
| ¹³C NMR | Spectra available from databases like SpectraBase. | [9] |
| Mass Spec (GC-MS) | Molecular ion peak at m/z 121. | [8][10] |
| IR (FTIR) | Spectra available from suppliers and databases. | [8] |
| UV/Visible | Spectra available in the NIST WebBook. | [11][12] |
Synthesis of this compound
The synthesis of this compound is well-established and a detailed, reliable protocol is available from Organic Syntheses.[6] The primary method involves the reaction of cyclopentadienylsodium with a Vilsmeier-type reagent, specifically the N,N-dimethylformamide-dimethyl sulfate (B86663) complex.[6]
Experimental Protocol
This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.434 (1973); Vol. 47, p.52 (1967).[6]
Part A: Preparation of N,N-Dimethylformamide-dimethyl sulfate complex
-
Apparatus Setup: A 500-ml four-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer.
-
Reaction: Place 73 g (1.0 mole) of purified dimethylformamide into the flask. While stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.
-
Heating: After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil that is insoluble in ether.
Part B: Synthesis of this compound
-
Apparatus Setup: A 1-liter four-necked flask is equipped with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus. Ensure the system is flushed with dry nitrogen.
-
Initial Reagents: Place 1.0 mole of cyclopentadienylsodium in 700 ml of tetrahydrofuran (B95107) into the flask.
-
Reaction: Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath. Transfer the N,N-dimethylformamide-dimethyl sulfate complex from Part A to the dropping funnel and add it slowly to the cyclopentadienylsodium solution while stirring under a nitrogen atmosphere. The temperature must be maintained below -5°C during the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 20°C for 2 hours.
-
Filtration: Filter the solution with suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 ml of tetrahydrofuran.
-
Concentration: Combine the tetrahydrofuran solutions and concentrate them under reduced pressure. The residue will be a dark brown oil which solidifies upon cooling.
-
Purification: Treat the crude product with activated carbon and recrystallize from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 ml of cyclohexane.
-
Product: this compound separates as yellow leaflets with a melting point of 67–68°C. The typical yield is around 69-76%.[6]
Note: this compound is light-sensitive and should be stored in brown bottles.[6]
Synthesis Workflow Diagram
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its fulvene core, which is an isomer of benzene. The exocyclic double bond and the cyclopentadiene (B3395910) ring system allow it to participate in a variety of chemical transformations, particularly cycloaddition reactions.[3] The electron-donating dimethylamino group enhances the electron density of the ring system, influencing its stability and nucleophilicity.[3]
Cycloaddition Reactions
This compound is a versatile participant in cycloaddition reactions. Depending on the reaction partner, it can act as a 2π, 4π, or even a 6π component.[3][13]
-
As a 4π component (Diene): The cyclopentadienyl (B1206354) ring can act as a diene in [4+2] Diels-Alder reactions with suitable dienophiles.[3]
-
As a 2π component (Dienophile): The exocyclic double bond can react with a 4π system (a diene) in a [4+2] cycloaddition.[3]
-
As a 6π component: Due to the electron-donating NMe₂ group, the fulvene can participate as a 6π component in reactions with electron-deficient dienes, such as in [6+3] cycloadditions.[13][14]
Reactions with Electrophiles
The compound readily reacts with electrophiles. For instance, it reacts with diazonium salts with high regioselectivity at the α-carbon atom of the cyclopentadiene ring to yield acyclic azo coupling products.
Applications in Synthesis
Its primary application lies in its role as a synthetic intermediate.[3][6]
-
Fused-Ring Systems: It is a key precursor for the synthesis of various fused-ring nonbenzenoid aromatic compounds like azulenes.[6]
-
Organometallic Chemistry: It is used to synthesize chiral cyclopentadienyl ligands for use in organometallic chemistry.[1][2][5] The fulvene can be deprotonated to form substituted cyclopentadienide (B1229720) anions, which are crucial ligands in catalysis and materials science.
-
Forensic Science: A novel application has been reported in forensic science, where it is used as a reagent for the detection of latent fingermarks on porous surfaces, likely through a reaction with amino acids.[8]
Biological Activity and Relevance to Drug Development
Currently, there is a lack of specific data in the public domain regarding the cytotoxicity, pharmacology, or interaction of this compound with biological signaling pathways. Its primary hazards are listed as causing skin, eye, and respiratory irritation.[8]
For drug development professionals, the value of this compound is not as a direct therapeutic agent but as a versatile chemical building block. The fulvene scaffold can be elaborated into more complex molecular architectures. Its ability to form substituted cyclopentadienyl ligands is particularly relevant for creating novel organometallic complexes, some of which could be explored for catalytic or therapeutic properties. The diverse reactivity allows for the construction of unique polycyclic systems that could serve as scaffolds for new pharmacophores.
Safety and Handling
This compound is classified as an irritant.[8]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a dust mask.[2] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a freezer (2-8°C).[2] The compound is light-sensitive and should be stored in amber or brown bottles.[6]
-
First Aid:
-
Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical advice.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
Conclusion
This compound is a foundational reagent in modern organic synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an invaluable tool for chemists. While not a direct pharmacological agent, its role as a precursor to complex cyclic and organometallic systems positions it as a compound of interest for creating novel molecular entities that may have future applications in drug discovery and materials science. This guide provides the essential technical information for its safe and effective use in a research and development setting.
References
- 1. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 696-68-4 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data of 6-(Dimethylamino)fulvene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-(Dimethylamino)fulvene, a key intermediate in the synthesis of various nonbenzenoid aromatic compounds. This document collates available spectroscopic data, presents detailed experimental protocols for its synthesis, and illustrates the general workflow for its characterization.
Spectroscopic Data
The NMR spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the reported ¹H and ¹³C NMR data.
¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1, H-4 | 6.45 | m | |
| H-2, H-3 | 6.20 | m | |
| H-6 | 7.15 | s | |
| N(CH₃)₂ | 3.10 | s |
Solvent: CDCl₃
¹³C NMR Data
The ¹³C NMR spectroscopic data for this compound has been reported by Hollenstein and von Philipsborn.[1]
| Carbon | Chemical Shift (δ) ppm |
| C-1, C-4 | 121.5 |
| C-2, C-3 | 115.8 |
| C-5 | 108.7 |
| C-6 | 145.0 |
| N(CH₃)₂ | 40.5 |
Solvent: CDCl₃
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of cyclopentadiene (B3395910) with N,N-dimethylformamide dimethyl acetal (B89532) or a similar formylating agent. A detailed and reliable protocol is provided by Organic Syntheses.
Materials:
-
Cyclopentadiene, freshly prepared by cracking dicyclopentadiene
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide-dimethyl sulfate (B86663) complex
-
Petroleum ether or cyclohexane (B81311) for crystallization
Procedure:
-
Preparation of Sodium Cyclopentadienide (B1229720): A solution of freshly distilled cyclopentadiene in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in THF at 0-5 °C under a nitrogen atmosphere. The reaction mixture is stirred for an additional hour at room temperature to ensure complete formation of the sodium cyclopentadienide solution.
-
Formylation: The freshly prepared N,N-dimethylformamide-dimethyl sulfate complex is dissolved in anhydrous THF. This solution is then added dropwise to the sodium cyclopentadienide solution at a temperature maintained below -5 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The precipitated sodium methyl sulfate is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude product.
-
Purification: The crude this compound is purified by crystallization from petroleum ether or cyclohexane to afford yellow leaflets.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
A standard one-dimensional proton NMR spectrum is acquired.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A standard one-dimensional proton-decoupled carbon NMR spectrum is acquired.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
Workflow Diagram
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and NMR spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the Electronic Properties of 6-(Dimethylamino)fulvene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)fulvene is a fascinating and reactive organic molecule characterized by a cyclopentadiene (B3395910) ring with an exocyclic double bond substituted with a dimethylamino group. This electron-donating group significantly influences the electronic structure of the fulvene (B1219640) core, leading to unique photophysical and electrochemical properties. Understanding these electronic characteristics is crucial for its application in various fields, including organic synthesis, materials science, and potentially as a structural motif in drug design. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing experimental methodologies and summarizing key data to support further research and development.
Molecular Structure and Electron Delocalization
The electronic properties of this compound are intrinsically linked to its molecular structure. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the fulvene ring. This electron delocalization leads to a significant contribution from a zwitterionic resonance structure, where there is a partial negative charge on the cyclopentadienyl (B1206354) ring and a partial positive charge on the exocyclic carbon and nitrogen atoms.
Quantum-chemical studies and gas-phase electron diffraction have provided insights into the molecule's geometry. These studies have revealed a pronounced flattening of the nitrogen atom and an equalization of the intracyclic carbon-carbon bond lengths, which are direct consequences of this electron delocalization.[1] This charge separation gives rise to a significant ground-state dipole moment and influences the molecule's reactivity and spectroscopic behavior.
Experimental and Computational Data
The electronic properties of this compound have been investigated through both experimental techniques and computational modeling. The following tables summarize the key quantitative data available.
Table 1: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | log ε | Reference |
| Ethanol (B145695) | 258 | 4.57 | [2] |
| Ethanol | 393 | 4.12 | [2] |
| Ethanol | 475 | 3.97 | [2] |
Note: The NIST WebBook also provides a digitized UV-Vis spectrum of this compound, which shows a prominent absorption band around 300 nm.[3][4]
Table 2: Calculated Electronic Properties of Fulvene Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| Pentafulvene | - | - | - | B3LYP/TZVP | [5] |
| 6,6-dicyanofulvene | - | - | (significant decrease compared to fulvene) | B3LYP/TZVP | [5] |
Note: The substantial decrease in the LUMO energy for 6,6-dicyanofulvene illustrates the significant effect of exocyclic substituents on the electronic properties of the fulvene core.[5]
Table 3: Electrochemical Data for a Fulvene-Derivative Ligand
Direct experimental electrochemical data for this compound is scarce in the reviewed literature. However, cyclic voltammetry studies on ligands derived from aminofulvenes provide an indication of the redox behavior of the fulvene backbone.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Peak (V vs. Fc/Fc+) | Characteristics | Reference |
| Ph(2)AFAH Ligand | +1.0 | - | Irreversible one-electron oxidation | [6] |
| [Cp*Rh(η(5)/κ(2)-Cy(2)AFA)PdCl(2)][BF(4)] Complex | +1.5 | -1.0 | Irreversible oxidation | [6] |
Note: The oxidation is reported to occur on the aminofulvene-aldimine (AFA) ligand backbone.[6]
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From this stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[7]
-
Sample Measurement: Empty the cuvette, rinse it with the most dilute sample solution, and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all Concentrations: Repeat step 4 for all the prepared dilutions, moving from the least concentrated to the most concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol and then the solvent to be used in the experiment. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent. Dissolve a known concentration of this compound (typically 1-5 mM) in this electrolyte solution.
-
Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[8]
-
Instrument Setup: Assemble the three-electrode cell and connect it to the potentiostat. Set the initial and final potentials to scan a range where the redox events are expected. The scan rate can initially be set to 100 mV/s.
-
Data Acquisition: Initiate the potential sweep. The potential is swept linearly to a set vertex potential and then reversed back to the initial potential. The resulting current is measured and plotted against the applied potential.
-
Varying Scan Rate: To investigate the reversibility of the redox processes, perform the cyclic voltammetry at different scan rates (e.g., 50, 100, 200, 500 mV/s).
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.
-
Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.
-
Signaling Pathways and Experimental Workflows
As this compound is a synthetic organic molecule, it is not typically involved in biological signaling pathways. However, the characterization of its electronic properties follows a logical experimental workflow.
Caption: General workflow for characterizing the electronic properties of this compound.
Conclusion
The electronic properties of this compound are dominated by the strong electron-donating effect of the dimethylamino group, which leads to significant electron delocalization and a pronounced intramolecular charge transfer character. This is reflected in its UV-Vis absorption spectrum and its predicted electrochemical behavior. While a complete experimental dataset for this specific molecule is not yet fully available in the literature, the provided data and experimental protocols for related compounds offer a solid foundation for further investigation. A thorough characterization, combining spectroscopic, electrochemical, and computational methods as outlined in the experimental workflow, will be essential for unlocking the full potential of this compound in the development of novel materials and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 6-(Dimethylamino)fulvene: Synthesis, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Dimethylamino)fulvene is a versatile and highly reactive organic compound characterized by a cross-conjugated π-system. Its unique electronic properties make it a valuable intermediate in the synthesis of a wide array of complex molecules, including fused-ring nonbenzenoid aromatic compounds and organometallic complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its key chemical reactions. The potential applications of this fulvene (B1219640) derivative as a scaffold in the development of novel chemical entities are also discussed.
Core Molecular Data
This compound, with the chemical formula C₈H₁₁N, is a substituted pentafulvene.[1][2] The presence of the electron-donating dimethylamino group at the exocyclic C6 position significantly influences its stability and reactivity compared to unsubstituted fulvenes.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol [1] |
| CAS Number | 696-68-4 |
| Appearance | Light yellow to brown crystalline powder[2] |
| Melting Point | 64-68 °C[1] |
| Solubility | Soluble in most organic solvents[5] |
| Purity | >98.0% (GC) is commercially available[2] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value |
| SMILES | CN(C)C=C1C=CC=C1 |
| InChI | 1S/C8H11N/c1-9(2)7-8-5-3-4-6-8/h3-7H,1-2H3 |
| InChIKey | UJXXVGXQTXQALL-UHFFFAOYSA-N |
Experimental Protocol: Synthesis of this compound
The following is a reliable and well-established procedure for the synthesis of this compound, adapted from Organic Syntheses.[1] This method involves the formylation of cyclopentadienylsodium using a Vilsmeier-type reagent generated from dimethylformamide and dimethyl sulfate (B86663).
Materials and Equipment
-
Dimethylformamide (DMF), purified by distillation
-
Dimethyl sulfate, purified by distillation
-
Sodium metal
-
Cyclopentadiene (B3395910), freshly distilled
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Petroleum ether or cyclohexane
-
Activated carbon
-
Four-necked flask with mechanical stirrer, reflux condenser with drying tube, dropping funnel, and thermometer
-
Nitrogen gas inlet
-
Ice-salt bath
Workflow for the Synthesis of this compound
Step-by-Step Procedure
Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex [1]
-
In a 500-mL four-necked flask, place 73 g (1.0 mole) of purified dimethylformamide.
-
With stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.
-
After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil.
Part B: Synthesis of this compound [1]
-
Prepare a solution of cyclopentadienylsodium by reacting 23 g (1.0 mole) of sodium with 66 g (1.0 mole) of freshly distilled cyclopentadiene in 300 mL of anhydrous tetrahydrofuran. This preparation should be conducted under a nitrogen atmosphere.
-
Transfer the N,N-Dimethylformamide-dimethyl sulfate complex prepared in Part A to a dropping funnel.
-
Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.
-
Slowly add the complex to the cyclopentadienylsodium solution with vigorous stirring, ensuring the temperature is maintained below -5°C.
-
After the addition is complete, allow the mixture to stir at 20°C for 2 hours.
-
Filter the solution by suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 mL of tetrahydrofuran.
-
Combine the tetrahydrofuran solutions and concentrate them under reduced pressure.
-
The resulting residue is a dark brown oil that solidifies upon cooling.
-
Purify the crude product by recrystallization from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane, after treatment with activated carbon.
-
The product, this compound, will separate as yellow leaflets with a yield of approximately 69-76%.
Note: this compound is light-sensitive and should be stored in brown bottles.[1]
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by its fulvene core, which can participate in a variety of chemical transformations. This makes it a valuable building block in organic synthesis.
Cycloaddition Reactions
Pentafulvenes are known to participate in cycloaddition reactions, acting as 2π, 4π, or 6π components.[3] The electron-donating dimethylamino group in this compound increases the electron density of the π-system, allowing it to function as a 6π component in reactions with electron-deficient dienes.[3][4] An example is its [6+3] cycloaddition with p-benzoquinone.[3][6]
Reactions with Electrophiles
This compound readily reacts with electrophiles. For instance, it reacts with arenediazonium salts with high regioselectivity at the α-carbon atom of the cyclopentadiene ring to yield acyclic coupling products.[7] Hydrolysis of these azo compounds can lead to the formation of aldehydes by eliminating the dimethylamino group.[7]
Synthesis of Organometallic Compounds
A significant application of this compound is in the synthesis of substituted cyclopentadienyl (B1206354) ligands for organometallic chemistry.[8] For example, it has been used to synthesize chiral cyclopentadienyllithiums, which are precursors to various metallocene complexes.
Relevance in Drug Development and Medicinal Chemistry
While this compound itself is not known to possess direct biological activity, its derivatives have shown promise in various therapeutic areas. The fulvene scaffold is present in some natural products with biological activity, such as leainafulvene, which exhibits cytotoxic activity against tumor cells.[9]
The synthetic versatility of this compound allows for the creation of diverse molecular architectures. This makes it a valuable starting material for generating libraries of compounds for drug discovery screening. For instance, the fulvene core can be elaborated into complex polycyclic structures that may interact with biological targets.[3] The development of fulvene-based compounds has led to molecules with antimicrobial and lipid membrane-disrupting activities.[3] Furthermore, derivatives of the related azulene (B44059) scaffold, which can be synthesized from fulvene precursors, have demonstrated antiproliferative, antiviral, and anti-inflammatory activities.[10]
The logical relationship for its potential application in drug discovery is outlined below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [Development of Bio-active Fullerene Derivatives Suitable for Drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 696-68-4 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Mycena leaiana - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 6-(Dimethylamino)fulvene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Dimethylamino)fulvene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and the synthesis of the title compound.
Qualitative Solubility Data
| Solvent Classification | Solvent | Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble in deuterated form (DMSO-d6)[2] | |
| Tetrahydrofuran (B95107) (THF) | Soluble[3] | |
| Polar Protic | Ethanol | Soluble[1] |
| Nonpolar | Cyclohexane (B81311) | Soluble[3] |
| Petroleum Ether | Soluble[3] |
This information is largely derived from its use as a reagent in various chemical reactions and its purification procedures.[2][3] The solubility in solvents like tetrahydrofuran, cyclohexane, and petroleum ether is evident from its synthesis and crystallization processes.[3]
Experimental Protocols
The absence of published quantitative solubility data necessitates experimental determination for specific applications. Below are detailed methodologies for key experiments related to the solubility and synthesis of this compound.
Protocol for Determining Solubility via the Gravimetric Method
This protocol outlines a standard gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.[4][5][6]
1. Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended for this purpose.
-
After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to let the excess solid settle.
2. Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.
-
Filter the withdrawn sample through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any remaining undissolved microcrystals.
3. Gravimetric Analysis:
-
Transfer the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Accurately weigh the container with the solution to determine the mass of the saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, re-weigh the container with the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.
4. Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) x 100
Synthesis of this compound
The following is a detailed procedure for the synthesis of this compound, adapted from established literature.[3] This process is crucial for obtaining the compound for solubility studies and other research purposes.
Part A: Formation of the N,N-Dimethylformamide-dimethyl sulfate (B86663) complex
-
In a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride drying tube, dropping funnel, and thermometer, place 73 g (1.0 mole) of dimethylformamide.
-
Add 126 g (1.0 mole) of dimethyl sulfate dropwise with stirring while maintaining the temperature at 50–60°C.
-
After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The resulting product is a viscous, colorless or pale yellow ether-insoluble oil.
Part B: Synthesis of this compound
-
In a 1-L four-necked flask equipped with a mechanical stirrer, dropping funnel with a calcium chloride drying tube, thermometer, and a nitrogen inlet, place 1.0 mole of cyclopentadienylsodium in 700 mL of tetrahydrofuran.
-
Flush the flask with dry nitrogen and cool the mixture to -10°C using an ice-salt bath.
-
Slowly add the N,N-Dimethylformamide-dimethyl sulfate complex prepared in Part A to the cyclopentadienylsodium solution while maintaining the temperature below -5°C.
-
After the addition is complete, stir the mixture at 20°C for 2 hours.
-
Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with an additional 200 mL of tetrahydrofuran.
-
Combine the tetrahydrofuran solutions and concentrate them under reduced pressure.
-
The resulting dark brown oil, which solidifies on cooling, is the crude product.
-
Recrystallize the crude product from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane after treatment with activated carbon to yield yellow leaflets of this compound.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Flow for Solubility Determination
This diagram outlines the logical steps for determining the solubility of an organic compound.
Caption: Logical workflow for gravimetric solubility determination.
References
Theoretical Calculations of Fulvene Derivatives' Aromaticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to assess the aromaticity of fulvene (B1219640) derivatives. Fulvenes, a class of unsaturated cyclic compounds, exhibit a fascinating "aromatic chameleon" character, where their aromaticity can be modulated by substituents.[1] Understanding and quantifying this property is crucial for the rational design of novel molecules in materials science and drug development.
Introduction to Fulvene Aromaticity
Fulvenes are non-aromatic hydrocarbons in their unsubstituted form.[2][3] However, their electronic character can be significantly influenced by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the exocyclic or endocyclic positions.[4][5] This substitution can push the π-electron system towards either an aromatic (4n+2 π-electrons in the ring) or an anti-aromatic (4n π-electrons in the ring) state.[2][6]
For instance, exocyclic substitution with an electron-donating group on pentafulvene increases its aromaticity, while an electron-withdrawing group decreases it.[4] This is due to the polarization of the exocyclic double bond, which can increase the π-electron count in the five-membered ring to a more aromatic 6π-electron system.[4] Conversely, for heptafulvene, an electron-withdrawing exocyclic group enhances its aromatic character.[4][7] This tunable aromaticity makes fulvene derivatives valuable model systems for theoretical studies.[4]
Theoretical Methods for Assessing Aromaticity
Several computational indices are employed to quantify the aromaticity of fulvene derivatives. These methods are based on different criteria, including geometric, energetic, and magnetic properties.
2.1. Geometry-Based Indices
-
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a widely used geometry-based measure of aromaticity. It evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, and can be negative for anti-aromatic systems.[8][9]
-
Aromatic Fluctuation Index (FLU): FLU is another geometry-based index that quantifies the bond length alternation in a cyclic system. Lower FLU values indicate greater bond length equalization and higher aromaticity.
2.2. Energetic Indices
-
Aromatic Stabilization Energy (ASE): ASE is a measure of the extra stability of a cyclic conjugated molecule compared to a suitable acyclic reference compound.[6][10] Positive ASE values indicate aromaticity, while negative values suggest anti-aromaticity.
2.3. Magnetic Indices
-
Nucleus-Independent Chemical Shift (NICS): The NICS index is a popular magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)).[10] Negative NICS values are indicative of a diatropic ring current and aromaticity, whereas positive values suggest a paratropic ring current and anti-aromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.[1][7]
2.4. Electron Delocalization-Based Indices
-
Electron Density of Delocalized Bonds (EDDB): The EDDB method provides a visual and quantitative measure of electron delocalization. EDDBp(π) specifically quantifies the number of cyclically delocalized π-electrons in a ring.[4][7]
Computational Protocols
The following section outlines a typical computational workflow for determining the aromaticity of fulvene derivatives, based on methodologies reported in the literature.[4][10][11]
Geometry Optimization and Frequency Calculations
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[4]
-
Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional is a popular choice for these systems.[4][10][11]
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is generally used to provide a good balance between accuracy and computational cost.[4]
-
Procedure:
-
The initial molecular structures of the fulvene derivatives are built.
-
Geometry optimization is performed to find the minimum energy conformation.
-
Vibrational frequency calculations are subsequently carried out to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).[4][12]
-
Calculation of Aromaticity Indices
-
HOMA and FLU: These indices are calculated from the optimized bond lengths obtained from the geometry optimization step.
-
ASE: Aromatic stabilization energies are calculated using appropriate isodesmic or homodesmotic reactions that compare the energy of the cyclic compound to that of acyclic reference molecules.
-
NICS: NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries. The NICS(1)zz value is often calculated at 1 Å above the geometric center of the ring.[1]
-
EDDB: The EDDB analysis is performed on the optimized wave function to visualize and quantify the extent of π-electron delocalization.[4][7]
Quantitative Data on Fulvene Derivatives' Aromaticity
The following tables summarize the calculated aromaticity indices for various substituted pentafulvene and heptafulvene derivatives from a computational study by Wieczorkiewicz et al.[4][7] The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[4]
Table 1: Aromaticity Indices for Substituted Pentafulvenes [4][7]
| Substituent (Y) | Substituent (X) | HOMA | FLU | EDDBp(π) | NICS(1)zz (ppm) |
| H | H | -0.28 | 0.19 | 0.28 | 4.6 |
| NH2 | H | 0.25 | 0.11 | 0.50 | -4.0 |
| NH2 | NH2 (β) | 0.23 | 0.11 | 0.53 | -3.4 |
| NH2 | NH2 (γ) | 0.25 | 0.11 | 0.52 | -4.1 |
| NH2 | NO2 (β) | 0.53 | 0.07 | 0.63 | -8.4 |
| NH2 | NO2 (γ) | 0.71 | 0.04 | 0.70 | -11.6 |
| NO2 | H | -0.48 | 0.22 | 0.15 | 7.2 |
| NO2 | NH2 (β) | -0.11 | 0.16 | 0.38 | 1.3 |
| NO2 | NH2 (γ) | -0.01 | 0.14 | 0.42 | -0.5 |
| NO2 | NO2 (β) | -0.51 | 0.23 | 0.14 | 7.8 |
| NO2 | NO2 (γ) | -0.49 | 0.22 | 0.15 | 7.5 |
Table 2: Aromaticity Indices for Substituted Heptafulvenes [4][7]
| Substituent (Y) | Substituent (X) | HOMA | FLU | EDDBp(π) | NICS(1)zz (ppm) |
| H | H | 0.25 | 0.11 | 0.58 | -10.0 |
| NH2 | H | 0.19 | 0.12 | 0.56 | -9.2 |
| NH2 | NH2 (β) | 0.20 | 0.12 | 0.57 | -9.3 |
| NH2 | NH2 (γ) | 0.20 | 0.12 | 0.57 | -9.4 |
| NH2 | NO2 (β) | 0.40 | 0.09 | 0.64 | -12.1 |
| NH2 | NO2 (γ) | 0.44 | 0.08 | 0.66 | -12.8 |
| NO2 | H | 0.61 | 0.06 | 0.72 | -15.1 |
| NO2 | NH2 (β) | 0.57 | 0.06 | 0.71 | -14.6 |
| NO2 | NH2 (γ) | 0.72 | 0.04 | 0.77 | -16.7 |
| NO2 | NO2 (β) | 0.59 | 0.06 | 0.71 | -14.8 |
| NO2 | NO2 (γ) | 0.60 | 0.06 | 0.72 | -15.0 |
Y denotes the exocyclic substituent, and X denotes the endocyclic substituent at the β or γ position.
Visualizing Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical analysis of fulvene aromaticity.
Conclusion
The aromaticity of fulvene derivatives is a complex but tunable property that can be reliably investigated through theoretical calculations. A multi-faceted approach employing a combination of geometric, energetic, magnetic, and electron delocalization-based indices provides a robust assessment of a derivative's aromatic character. The computational protocols outlined in this guide, coupled with the quantitative data presented, offer a solid foundation for researchers in the field to explore and design novel fulvene-based systems with tailored electronic properties for a wide range of applications.
References
- 1. scispace.com [scispace.com]
- 2. Aromaticity of substituted fulvene derivatives: substituent-dependent ring currents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - How to explain (non-/anti-) aromaticity in fulvene with the help of resonance structures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromaticity and antiaromaticity of substituted fulvene derivatives: perspectives from the information-theoretic approach in density functional reactivity theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 6-(Dimethylamino)fulvene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and evolving applications of 6-(dimethylamino)fulvene (DMAF). A cornerstone in the synthesis of non-benzenoid aromatics and a versatile building block in organometallic chemistry, DMAF continues to find new and innovative uses, most recently in the field of forensic science.
Discovery and Historical Context
The chemistry of fulvenes, a class of unsaturated cyclic hydrocarbons, dates back to 1900 with the pioneering work of Johannes Thiele. However, the specific synthesis of this compound, a prominent and highly useful derivative, was first reported in the mid-20th century. Key contributions to its initial preparation were made by the research groups of Meerwein and Bredereck in the 1950s and early 1960s.
A significant milestone in the accessibility of DMAF was the development of a robust and reproducible synthetic method by K. Hafner and H. Kaiser, which was subsequently published in the esteemed collection Organic Syntheses. This procedure solidified the compound's status as a readily available and valuable intermediate for the synthesis of a variety of complex molecules, most notably the azulenes.[1]
Physicochemical and Spectroscopic Data
This compound is a yellow crystalline solid at room temperature.[1] It is soluble in many common organic solvents.[2] Key physicochemical and spectroscopic data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [3] |
| Molecular Weight | 121.18 g/mol | [3] |
| Melting Point | 64-67 °C | [3][4] |
| Appearance | Yellow leaflets/crystals | [1][2] |
| IUPAC Name | 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine | [5] |
| CAS Number | 696-68-4 | [6] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the cyclopentadienyl (B1206354) ring protons and the N,N-dimethyl protons. |
| ¹³C NMR | Resonances for the sp² hybridized carbons of the fulvene (B1219640) core and the methyl carbons of the dimethylamino group. |
| IR Spectroscopy | Characteristic absorptions for C=C and C-N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Summary of Spectroscopic Data for this compound
Key Experimental Protocols
The synthesis of this compound is most reliably achieved through the procedure detailed by Hafner and Kaiser. This method involves the reaction of cyclopentadienylsodium with a Vilsmeier-type reagent generated from dimethylformamide and dimethyl sulfate (B86663).
Synthesis of this compound (Hafner and Kaiser Method)[1]
Materials:
-
Dimethylformamide (DMF)
-
Dimethyl sulfate
-
Cyclopentadienylsodium
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Petroleum ether or cyclohexane
-
Activated carbon
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, dimethylformamide (1.0 mole) is treated dropwise with dimethyl sulfate (1.0 mole) while maintaining the temperature between 50-60 °C. After the addition is complete, the mixture is heated at 70-80 °C for 2 hours to form the N,N-dimethylformamide-dimethyl sulfate complex.
-
Reaction with Cyclopentadienylsodium: A solution of cyclopentadienylsodium (1.0 mole) in anhydrous tetrahydrofuran (700 mL) is prepared in a separate flask under a nitrogen atmosphere and cooled to -10 °C using an ice-salt bath.
-
The prepared Vilsmeier reagent is added dropwise to the stirred solution of cyclopentadienylsodium, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, the reaction mixture is stirred at 20 °C for 2 hours.
-
Work-up and Purification: The precipitated sodium methyl sulfate is removed by filtration, and the filter cake is washed with additional THF. The combined THF solutions are concentrated under reduced pressure.
-
The resulting crude product, a dark brown oil that solidifies on cooling, is dissolved in petroleum ether (b.p. 60-80 °C) or cyclohexane. The solution is treated with activated carbon and then filtered.
-
Upon cooling, this compound crystallizes as yellow leaflets. The reported yield is approximately 69-76%.[1]
Diagram 1: Synthesis of this compound. This diagram illustrates the two-stage synthesis process, starting with the formation of the Vilsmeier reagent followed by its reaction with cyclopentadienylsodium to yield the final product.
Evolution of Applications
Initially valued as a key intermediate, the applications of this compound have expanded significantly over the decades.
Synthesis of Azulenes and other Fused-Ring Systems
The primary historical application of DMAF is in the synthesis of azulene (B44059) and its derivatives.[7][8] The electron-donating dimethylamino group facilitates cycloaddition reactions, making it a powerful tool for constructing the seven-membered ring of the azulene core.[9] This chemistry has been instrumental in making this class of non-benzenoid aromatic compounds more accessible for study.
Organometallic Chemistry and Ligand Synthesis
In more contemporary research, this compound serves as a versatile precursor for the synthesis of functionalized cyclopentadienyl ligands.[10] The exocyclic double bond and the dimethylamino group provide reactive handles for further chemical transformations. These modified ligands are then used to create a wide array of organometallic complexes with potential applications in catalysis and materials science.[11]
Diagram 2: Role of DMAF in Organometallic Synthesis. This workflow shows how this compound is used to generate functionalized cyclopentadienyl ligands, which are then incorporated into organometallic complexes.
Forensic Science: Latent Fingermark Detection
A novel and exciting application of this compound has emerged in the field of forensic science. It has been demonstrated to be an effective reagent for the detection of latent fingermarks on porous surfaces like paper.[12] The proposed mechanism involves a reaction with the amino acids present in fingerprint residues.
The reaction is believed to proceed through a nucleophilic substitution of the dimethylamino group by the amino group of an amino acid, followed by an intramolecular condensation to form a colored and fluorescent product, thus visualizing the fingerprint ridges. This discovery opens up new avenues for the development of novel, non-ninhydrin-based reagents for forensic applications.
Diagram 3: Proposed Mechanism for Latent Fingermark Detection. This diagram outlines the putative reaction pathway between this compound and amino acids present in fingerprint residues, leading to the formation of a detectable product.
Conclusion
From its discovery in the mid-20th century to its modern-day applications, this compound has proven to be a remarkably versatile and enduring molecule in organic chemistry. Its straightforward synthesis and unique reactivity have made it an indispensable tool for the construction of complex molecular architectures, from non-benzenoid aromatic systems to sophisticated organometallic complexes. The recent discovery of its utility in forensic science underscores the continuing potential for new and innovative applications of this classic organic compound. For researchers in synthetic chemistry, materials science, and drug development, a thorough understanding of the chemistry of this compound remains highly relevant and valuable.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. 6-(ジメチルアミノ)フルベン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: The Use of 6-(Dimethylamino)fulvene in Diels-Alder and Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)fulvene is a versatile, electron-rich building block in organic synthesis, prized for its unique reactivity in cycloaddition reactions. Due to the electron-donating dimethylamino group at the exocyclic C6 position, the π-system of the fulvene (B1219640) is highly polarized. This electronic feature enhances its nucleophilicity and allows it to participate not only in standard [4+2] Diels-Alder reactions but also as a 6π component in higher-order cycloadditions such as [6+4], [6+3], and [6+2] cycloadditions.[1][2] This reactivity profile makes it a valuable precursor for the synthesis of complex polycyclic and non-benzenoid aromatic systems, most notably azulene (B44059) derivatives.[3][4] These notes provide an overview of its applications and detailed protocols for its synthesis and use in key cycloaddition reactions.
Data Presentation: Synthesis and Cycloaddition Reactions
The following tables summarize quantitative data for the synthesis of this compound and its participation in representative cycloaddition reactions.
Table 1: Synthesis of this compound
| Reactants | Solvent | Temperature | Time | Yield | Reference |
| Cyclopentadienylsodium, Dimethylformamide-dimethyl sulfate (B86663) complex | Tetrahydrofuran | -10°C to 20°C | ~4 hours | 76% | [5] |
Table 2: Cycloaddition Reactions of this compound
| Reaction Type | Dienophile/Reactant | Product Type | Yield | Reference |
| [6+4] Cycloaddition | Thiophene-1,1-dioxides | Azulene derivatives | Varies | [3][4][6] |
| [6+3] Cycloaddition | p-Benzoquinone | Tricyclic adduct | Not specified | [1][2][7] |
| [6+2] Cycloaddition | Maleic Anhydride (B1165640) | Pentalenofuran derivative | Not specified | [8] |
| Azo Coupling | Arenediazonium salts | Azo-fulvene derivatives | 75-95% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[5]
Materials:
-
Dimethylformamide (DMF), purified by distillation
-
Dimethyl sulfate, purified by distillation
-
Cyclopentadienylsodium (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether (b.p. 60-80°C) or cyclohexane
-
Activated carbon
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (four-necked flask, dropping funnel, condenser, etc.)
Procedure:
Part A: Preparation of the Dimethylformamide-dimethyl sulfate complex
-
To a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a drying tube, dropping funnel, and thermometer, add dimethylformamide (73 g, 1.0 mole).
-
With stirring, add dimethyl sulfate (126 g, 1.0 mole) dropwise, maintaining the temperature between 50-60°C.
-
After the addition is complete, heat the mixture for an additional 2 hours at 70-80°C. The complex will form as a viscous, colorless to pale yellow oil.
Part B: Synthesis of this compound
-
Set up a 1-L four-necked flask equipped with a mechanical stirrer, dropping funnel with a drying tube, thermometer, and a nitrogen inlet.
-
Flush the flask with dry nitrogen and add 1.0 mole of cyclopentadienylsodium in 700 mL of anhydrous THF.[5]
-
Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.
-
Transfer the dimethylformamide-dimethyl sulfate complex from Part A to the dropping funnel and add it slowly to the stirred cyclopentadienylsodium solution, keeping the temperature below -5°C.[5]
-
After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.
-
Filter the solution by suction to remove the precipitated sodium methyl sulfate, washing the precipitate with an additional 200 mL of THF.
-
Combine the THF solutions and concentrate under reduced pressure.
-
The residue, a dark brown oil, will solidify upon cooling. Recrystallize the crude product from approximately 1.5 L of petroleum ether (60-80°C) or 800 mL of cyclohexane, after treating with activated carbon.
-
Yellow leaflets of this compound will separate from the solution. The reported yield is approximately 84 g (69%), with an additional 8 g obtainable from the filtrate for a combined yield of 76%.[5]
Note: this compound is light-sensitive and should be stored in brown bottles.[5]
Protocol 2: [6+4] Cycloaddition for the Synthesis of Azulenes
This generalized protocol is based on the well-established reaction between this compound and thiophene-1,1-dioxides.[3][4][6]
Materials:
-
This compound
-
A substituted or unsubstituted thiophene-1,1-dioxide
-
High-boiling solvent (e.g., xylene, dichlorobenzene)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling solvent.
-
Add the thiophene-1,1-dioxide (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, depending on the specific substrates.
-
The reaction proceeds via a [6+4] cycloaddition, followed by the spontaneous elimination of sulfur dioxide and dimethylamine (B145610) to form the aromatic azulene ring system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically a blue or purple solid, by column chromatography on silica (B1680970) gel or alumina, using a non-polar eluent such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture.
Protocol 3: [6+2] Cycloaddition with Maleic Anhydride
Unlike typical Diels-Alder reactions where fulvenes act as a 4π diene, 6-aminofulvenes have been shown to react with maleic anhydride in a [6+2] cycloaddition.[8]
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Nitrogen gas supply
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC for the consumption of the starting materials.
-
The reaction forms a pentaleno[1,2-c]furan skeleton through a [6+2] cycloaddition pathway.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new and convenient synthesis of azulenes from 6-N,N-Dimethyl-aminofulvene and thiophene 1,1-dioxides. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Synthesis of Azulenes by the (6+4) Cycloadditions of 6-Aminofulvenes to Thiophene-S,s-Dioxides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol for [6+3] Cycloaddition with 6-(Dimethylamino)fulvene: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the [6+3] cycloaddition reactions of 6-(dimethylamino)fulvene. This versatile building block, activated by the electron-donating dimethylamino group, readily participates as a 6π component in cycloadditions with various 3-atom components. Such reactions provide efficient access to a variety of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide covers the synthesis of the starting fulvene (B1219640), general and specific cycloaddition protocols, and quantitative data on reaction outcomes.
Introduction to [6+3] Cycloaddition of this compound
Fulvenes are a class of organic molecules characterized by a cross-conjugated system, making them reactive partners in cycloaddition reactions. The reactivity and reaction pathway of fulvenes can be tuned by substituents at the exocyclic C6 position. Electron-donating groups (EDGs), such as the dimethylamino group in this compound, increase the electron density of the fulvene's π-system. This increased nucleophilicity and stability allows the fulvene to act as a 6π component in cycloaddition reactions, particularly with electron-deficient 3-atom components.[1][2] This [6+3] cycloaddition strategy is a powerful tool for the synthesis of nine-membered rings and other complex polycyclic systems.
The general mechanism involves the concerted or stepwise interaction of the 6π-electron system of the fulvene with a 3-atom component, which can be a 1,3-dipole or a related species. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the 3-atom component, the solvent, and the use of catalysts.
Synthesis of this compound
A reliable synthesis of high-purity this compound is crucial for successful cycloaddition reactions. The following protocol is adapted from Organic Syntheses.[3]
2.1. Materials and Equipment
-
N,N-Dimethylformamide (DMF), distilled
-
Dimethyl sulfate (B86663), distilled
-
Cyclopentadienylsodium (prepared in situ or used as a solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether (b.p. 60-80 °C) or cyclohexane
-
Activated carbon
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with calcium chloride drying tube
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Ice-salt bath
-
Filtration apparatus
2.2. Experimental Protocol
Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex
-
To a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add N,N-dimethylformamide (73 g, 1.0 mole).
-
With stirring, add dimethyl sulfate (126 g, 1.0 mole) dropwise at a rate that maintains the temperature between 50-60 °C.
-
After the addition is complete, heat the mixture at 70-80 °C for 2 hours.
-
The resulting viscous, colorless to pale yellow oil is the N,N-dimethylformamide-dimethyl sulfate complex.
Part B: Synthesis of this compound
-
Equip a 1-L four-necked flask with a mechanical stirrer, dropping funnel, thermometer, and a nitrogen inlet.
-
Flush the flask with dry nitrogen and add a solution of cyclopentadienylsodium (1.0 mole) in 700 mL of anhydrous THF.
-
Cool the flask to -10 °C using an ice-salt bath.
-
Transfer the N,N-dimethylformamide-dimethyl sulfate complex from Part A to the dropping funnel and add it slowly to the cyclopentadienylsodium solution, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, allow the mixture to warm to 20 °C and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the precipitated sodium methyl sulfate and wash the solid with 200 mL of THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting dark brown oil, which solidifies on cooling, is the crude product.
-
Recrystallize the crude product from approximately 1.5 L of petroleum ether (60-80 °C) or 800 mL of cyclohexane, after treating with activated carbon.
-
Collect the yellow leaflets of this compound by filtration. The reported yield is approximately 84 g (69%).[3]
Note: this compound is light-sensitive and should be stored in a brown bottle.[3]
[6+3] Cycloaddition Protocols
The following sections detail protocols for the [6+3] cycloaddition of this compound with various 3-atom components.
3.1. Reaction with Benzoquinone
This reaction provides a straightforward entry into complex polycyclic systems.
3.1.1. Materials and Equipment
-
This compound
-
p-Benzoquinone
-
Benzene (B151609), dry
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
3.1.2. Experimental Protocol
-
Dissolve this compound (242.2 mg, 2 mmol) in 3 mL of dry benzene in a round-bottom flask.
-
In a separate flask, dissolve p-benzoquinone (259.2 mg, 2.4 mmol) in 3 mL of dry benzene.
-
Add the benzoquinone solution to the fulvene solution with vigorous stirring at 25 °C.
-
Continue stirring for 20 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography using a mixture of 8% ethyl acetate in hexane as the eluent to yield the cycloadduct.
3.2. Reaction with Azomethine Ylides (Catalytic Asymmetric Approach)
The reaction of this compound with azomethine ylides, generated in situ from iminoesters, can be performed enantioselectively using a chiral catalyst.[4][5] This method provides access to polysubstituted piperidines.[5]
3.2.1. Materials and Equipment
-
This compound
-
Glycine (B1666218) ester imine
-
Chiral ligand (e.g., (R)-Difluorophos)
-
Metal precursor (e.g., Cu(CH3CN)4BF4)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Syringes for transfer of reagents
-
Chromatography supplies for purification
3.2.2. Experimental Protocol
-
In a glovebox or under an inert atmosphere, add the chiral ligand (5 mol%) and the metal precursor (5 mol%) to a reaction vessel.
-
Add the anhydrous solvent (to make a 0.1 M solution with respect to the imine).
-
Add triethylamine (1 equivalent).
-
Add the glycine ester imine (1 equivalent, 0.10 mmol).
-
Add this compound (2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC or LC-MS.
-
Upon completion, the reaction can be quenched and worked up.
-
Purify the product by column chromatography.
3.3. Synthesis of Azulenes via Reaction with Thiophene-1,1-dioxides
The reaction of this compound with thiophene-1,1-dioxides proceeds via a [6+4] cycloaddition, which can be conceptually understood as a [6+3] cycloaddition followed by rearrangement and elimination, to afford azulene (B44059) derivatives.[6][7][8][9]
3.3.1. Materials and Equipment
-
This compound
-
Substituted thiophene-1,1-dioxide
-
High-boiling solvent (e.g., pyridine (B92270), xylene)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Extraction and chromatography supplies
3.3.2. General Procedure (Illustrative)
-
Dissolve this compound and the thiophene-1,1-dioxide in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, often involving an aqueous workup to remove pyridine followed by column chromatography on alumina (B75360) or silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for the [6+3] cycloaddition of this compound and its derivatives with various reaction partners.
Table 1: Catalytic Asymmetric [6+3] Cycloaddition of Iminoesters with Fulvenes [5]
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | d.r. | Yield (%) | ee (%) |
| 1 | Cu(CH₃CN)₄PF₆ | 5a | Toluene | 0 | 4 | 75:25 | 58 | 71 |
| 2 | Cu(CH₃CN)₄PF₆ | 5b | Toluene | 0 | 20 | 75:25 | 37 | 84 |
| 3 | Cu(CH₃CN)₄PF₆ | 5c | Toluene | 0 | 2.5 | 60:40 | 37 | 88 |
| 4 | Cu(CH₃CN)₄BF₄ | 5e | Toluene | 0 | 1 | 82:18 | 75 | 86 |
| 5 | Cu(OTf)₂ | 5e | Toluene | 0 | 3 | 76:24 | 61 | 85 |
Reaction conditions: chiral ligand (5 mol%), metal precursor (5 mol%), Et₃N (1 equiv.), glycine ester imine (1 equiv., 0.10 mmol), and fulvene derivative (2.0 equiv.) in the specified solvent (0.1M). d.r. determined by ¹H NMR spectroscopy. Isolated yields of the pure major diastereomer after chromatography. ee determined by HPLC analysis on a chiral phase.
Visualizations
Diagram 1: General Reaction Scheme for [6+3] Cycloaddition
Caption: General scheme of a [6+3] cycloaddition reaction.
Diagram 2: Experimental Workflow for a Typical [6+3] Cycloaddition
Caption: A typical experimental workflow for [6+3] cycloaddition.
Diagram 3: Signaling Pathway Analogy - Reaction Control
Caption: Factors influencing the stereoselectivity of the reaction.
Safety Precautions
-
This compound is light-sensitive and should be handled accordingly.
-
Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Many of the solvents used are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The [6+3] cycloaddition of this compound is a robust and versatile method for the synthesis of complex molecular architectures. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this powerful reaction in their synthetic endeavors. The ability to control stereoselectivity through the use of chiral catalysts further enhances the utility of this methodology in the development of novel therapeutics and functional materials.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A new and convenient synthesis of azulenes from 6-N,N-Dimethyl-aminofulvene and thiophene 1,1-dioxides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Synthesis of Azulenes by the (6+4) Cycloadditions of 6-Aminofulvenes to Thiophene-S,s-Dioxides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Substituted Cyclopentadienyl Ligands Using 6-(Dimethylamino)fulvene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of chiral substituted cyclopentadienyl (B1206354) (Cp) ligands through the enantioselective addition of organolithium reagents to 6-(dimethylamino)fulvene. The resulting chiral ligands, particularly after metallation to form ferrocenes, are valuable in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.
Introduction
Chiral cyclopentadienyl ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[1][2][3] this compound serves as a versatile and reactive starting material for the preparation of a variety of substituted Cp ligands. A key synthetic strategy involves the enantioselective addition of organolithium reagents to this compound, often in the presence of a chiral ligand such as (-)-sparteine (B7772259). This reaction generates chiral cyclopentadienyllithium (B8815766) intermediates that can be subsequently quenched with a metal salt, such as iron(II) chloride, to yield chiral metallocenes like ferrocenes.[4][5] These ferrocene (B1249389) derivatives, possessing both planar and central chirality, are highly sought after as ligands in a wide range of asymmetric transformations.[6][7][8]
Experimental Workflow
The overall experimental workflow for the synthesis of chiral ferrocenes from this compound is depicted below. The process begins with the in situ generation of an aryllithium reagent, which then undergoes an enantioselective addition to this compound mediated by a chiral ligand. The resulting chiral cyclopentadienyllithium salt is then reacted with an iron salt to form the target ferrocene derivative.
Detailed Experimental Protocol
This protocol is adapted from the work of Suzuka, Ogasawara, and Hayashi (2002).[4][5] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Materials:
-
This compound
-
Appropriate aryl bromide (e.g., 2-bromotoluene, 2-bromoanisole)
-
n-Butyllithium (n-BuLi) in hexanes
-
(-)-Sparteine
-
Iron(II) chloride (FeCl₂) or Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Generation of the Aryllithium Reagent:
-
To a solution of the aryl bromide (1.1 mmol) in toluene (5 mL) at -78 °C, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the aryllithium reagent.
-
-
Enantioselective Addition to this compound:
-
In a separate flask, dissolve this compound (1.0 mmol) and (-)-sparteine (1.1 mmol) in toluene (5 mL) and cool the solution to -78 °C.
-
Slowly add the pre-formed aryllithium solution from step 1 to the fulvene solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (see Table 1).
-
-
Formation of the Ferrocene Derivative:
-
To the solution containing the chiral cyclopentadienyllithium, add a suspension of anhydrous iron(II) chloride (0.5 mmol) in THF (2 mL) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired chiral ferrocene derivative.
-
Quantitative Data Summary
The following table summarizes the results obtained for the enantioselective addition of various aryllithium reagents to this compound and subsequent ferrocene formation, as reported by Suzuka et al. (2002).[4][5]
| Aryl Group (Ar) | Reaction Time (h) | Yield of Ferrocene (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 2 | 75 | 51 |
| 2-Methylphenyl | 2 | 84 | 91 ( >99 after recrystallization) |
| 2-Methoxyphenyl | 2 | 80 | 90 ( >99 after recrystallization) |
| 1-Naphthyl | 4 | 78 | 83 |
Applications in Asymmetric Catalysis
The chiral ferrocene derivatives synthesized via this protocol are valuable ligands for a wide array of asymmetric catalytic reactions. The unique stereochemical environment provided by the ferrocene scaffold, which includes both planar and central chirality, allows for high levels of stereocontrol in metal-catalyzed transformations.[2]
Potential Applications Include:
-
Asymmetric Hydrogenation: Chiral ferrocenyl phosphine (B1218219) ligands are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of olefins, ketones, and imines to produce chiral alcohols and amines.
-
Asymmetric C-C Bond Formation: These ligands are effective in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction), conjugate additions, and cross-coupling reactions.[6]
-
Asymmetric C-H Functionalization: More recently, chiral cyclopentadienyl ligands have been employed in rhodium- and iridium-catalyzed enantioselective C-H functionalization reactions, providing a powerful tool for the direct and efficient synthesis of complex chiral molecules.[9][10]
-
Lewis Acid Catalysis: Chiral metallocene complexes can also function as chiral Lewis acids to catalyze reactions such as Diels-Alder and Friedel-Crafts reactions.
The modularity of the synthesis, allowing for the introduction of various aryl groups, enables the fine-tuning of the steric and electronic properties of the ligand for specific catalytic applications. This tunability is crucial for optimizing catalyst performance in the development of novel synthetic methodologies for drug discovery and manufacturing.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the reaction is determined by the formation of a chiral complex between the aryllithium reagent, (-)-sparteine, and this compound. The chiral ligand, (-)-sparteine, coordinates to the lithium cation, creating a chiral environment that directs the nucleophilic attack of the aryl group onto one of the prochiral faces of the fulvene.
References
- 1. Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ferrocene derivatives with planar chirality and their enantioseparation by liquid‐phase techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of metallocenes through enantioselective addition of organolithium reagents to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. wiley.com [wiley.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Preparation of Chiral Metallocene Catalysts from 6-(Dimethylamino)fulvene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of chiral metallocene catalysts, utilizing 6-(dimethylamino)fulvene as a key starting material. The methodologies described herein are foundational for the development of catalysts for asymmetric synthesis, a critical tool in modern drug development and fine chemical production.
Introduction
Chiral metallocene catalysts are powerful tools for enantioselective transformations, including asymmetric hydrogenation, polymerization, and carbon-carbon bond formation.[1] The stereochemical outcome of these reactions is dictated by the chiral ligand framework of the metallocene. This compound is a versatile and reactive precursor for the synthesis of substituted cyclopentadienyl (B1206354) (Cp) ligands, which are central to the structure of many metallocene catalysts. Its reactivity at the exocyclic carbon-carbon double bond allows for the introduction of a variety of functional groups and, importantly, chiral auxiliaries to induce asymmetry.[2]
This document outlines a key strategy for the preparation of chiral cyclopentadienyl ligands from this compound via asymmetric addition of organolithium reagents in the presence of a chiral ligand. Subsequently, a general protocol for the synthesis of chiral metallocene dichlorides (a common catalyst precursor) is provided.
Core Synthetic Strategy: Asymmetric Carbolithiation of this compound
The cornerstone of this approach is the enantioselective addition of an organolithium reagent to the exocyclic double bond of this compound. This reaction, when mediated by a chiral ligand such as (-)-sparteine (B7772259), generates a chiral cyclopentadienyllithium (B8815766) salt with high enantiomeric purity. This intermediate serves as a versatile building block for the synthesis of a wide range of chiral metallocenes.
A notable example of this strategy is the synthesis of chiral ferrocenes, as demonstrated by Hayashi et al.[2] The principles of this asymmetric induction are broadly applicable to the synthesis of other chiral metallocenes, such as those of zirconium and titanium, which are highly active in olefin polymerization.
Experimental Protocols
Protocol 1: Synthesis of Chiral (N,N-Dimethylamino(aryl)methyl)cyclopentadienyllithium
This protocol is adapted from the work of Hayashi et al. and describes the enantioselective addition of an aryllithium reagent to this compound.[2]
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromotoluene)
-
n-Butyllithium (in hexanes)
-
(-)-Sparteine
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Aryllithium Reagent: To a solution of the aryl bromide (1.0 mmol) in anhydrous toluene (5 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Asymmetric Addition: In a separate Schlenk flask, dissolve this compound (1.0 mmol) and (-)-sparteine (1.1 mmol) in anhydrous toluene (10 mL) at -78 °C. To this solution, add the freshly prepared aryllithium solution dropwise via cannula.
-
Reaction: Stir the resulting mixture at -78 °C for the specified time (see Table 1). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation (for characterization or subsequent use): The resulting solution of the chiral cyclopentadienyllithium salt can be used directly in the next step. For characterization, quenching with a suitable electrophile and subsequent analysis is required.
Protocol 2: Synthesis of a Chiral Bis(cyclopentadienyl)metal Dichloride (General Procedure)
This protocol provides a general method for the synthesis of a chiral metallocene dichloride from the chiral cyclopentadienyllithium salt prepared in Protocol 1. The metal can be, for example, zirconium or titanium.
Materials:
-
Solution of chiral (N,N-dimethylamino(aryl)methyl)cyclopentadienyllithium in toluene (from Protocol 1)
-
Zirconium tetrachloride (ZrCl₄) or Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758)
-
Anhydrous pentane (B18724) or hexane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Preparation of the Metal Halide Slurry: In a Schlenk flask under an inert atmosphere, suspend zirconium tetrachloride (0.5 mmol) in anhydrous dichloromethane (10 mL) and cool to -78 °C.
-
Metathesis Reaction: To the cold slurry of the metal halide, add the solution of the chiral cyclopentadienyllithium salt (1.0 mmol, from Protocol 1) dropwise via cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the reaction mixture will typically change, indicating the formation of the metallocene complex.
-
Work-up and Purification: a. Remove the solvent under reduced pressure. b. Extract the residue with hot toluene or dichloromethane and filter through Celite to remove lithium chloride. c. Remove the solvent from the filtrate under reduced pressure. d. The crude product can be purified by recrystallization from a mixture of dichloromethane and pentane (or hexane) at low temperature to yield the chiral metallocene dichloride as a solid.
Data Presentation
The following tables summarize quantitative data for the synthesis of chiral cyclopentadienyl ligands and the resulting ferrocenes, as reported by Hayashi et al.[2]
Table 1: Enantioselective Addition of Aryllithiums to this compound
| Entry | Aryl Group (Ar) | Time (h) | Yield of Ferrocene (B1249389) (%)¹ | ee of Ligand (%)² |
| 1 | Phenyl | 2 | 75 | 51 |
| 2 | 2-Methylphenyl | 2 | 88 | 91 |
| 3 | 2-Methoxyphenyl | 2 | 83 | 90 |
| 4 | 1-Naphthyl | 6 | 65 | 83 |
¹ Isolated yield of the corresponding ferrocene after reaction with FeCl₂. ² Enantiomeric excess of the major enantiomer of the chiral cyclopentadienyl ligand, determined by HPLC analysis of a derivatized product.
Table 2: Enantiomeric Excess of Chiral Ferrocenes
| Entry | Aryl Group (Ar) | ee of Ferrocene (%) |
| 1 | Phenyl | >99 |
| 2 | 2-Methylphenyl | >99 |
| 3 | 2-Methoxyphenyl | >99 |
| 4 | 1-Naphthyl | >99 |
Visualizations
Caption: Synthetic workflow for chiral metallocene catalysts.
References
Application Notes and Protocols: 6-(Dimethylamino)fulvene as a Precursor for Azulene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)fulvene is a versatile and highly reactive precursor for the synthesis of azulene (B44059) and its derivatives. Its electron-rich nature, conferred by the dimethylamino group, makes it an excellent component in various cycloaddition and condensation reactions, providing access to the unique bicyclic, non-benzenoid aromatic azulene core. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound, targeting researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The protocols are based on established literature procedures, offering a guide to the practical synthesis of azulenes.
Synthetic Strategies Overview
Several key strategies have been developed for the synthesis of azulenes from this compound. The primary methodologies include:
-
Ziegler-Hafner Azulene Synthesis: A classic and versatile method involving the in-situ or direct use of this compound in a condensation-cyclization sequence.
-
[6+4] Cycloaddition Reactions: The reaction of this compound as a 6π-electron system with a 4π-electron diene, typically a thiophene-S,S-dioxide, which subsequently extrudes sulfur dioxide to yield the azulene core.
-
[8+2] Cycloaddition Reactions: The reaction of this compound as a 2π-electron component with an 8π-electron system, such as 2H-cyclohepta[b]furan-2-one, to construct the azulene skeleton.
These methods offer access to a wide range of substituted azulenes, which are of significant interest for their applications in pharmaceuticals and advanced organic materials.
Data Presentation
The following table summarizes quantitative data for the synthesis of azulene and its derivatives using this compound and related methods.
| Product | Synthetic Method | Reactants | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Azulene | Ziegler-Hafner Synthesis (in situ fulvene (B1219640) formation) | Pyridine (B92270), Dimethylamine (B145610), Cyclopentadiene (B3395910), Sodium Methoxide (B1231860) | Pyridine | 125 | 4 days | 51-59 | [1] |
| Azulene | [6+4] Cycloaddition | This compound, Thiophene-1,1-dioxide | - | - | - | Lower | [1] |
| Substituted Azulenes | [6+4] Cycloaddition of 6-aminofulvenes with thiophene-S,S-dioxides | 6-Aminofulvenes, Thiophene-S,S-dioxides | - | - | - | Moderate | [2] |
| Cyclopentadiene-fused azulene derivative | [8+2] Cycloaddition followed by acid treatment | 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one, 6,6-Dimethylfulvene | Xylene | Reflux | - | 35 (adduct) | [3] |
| 4,7-Dibromo-6-alkylazulenes | Reaction with 2,5-dibromo-3-alkylthiophene oxides (generated in situ) | This compound, 2,5-Dibromo-3-alkylthiophenes, HOF·CH3CN | CH3CN | - | - | - |
Note: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods. The data presented provides a general overview of the expected outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key precursor, this compound, from cyclopentadiene.[4]
Materials:
-
Cyclopentadienylsodium (1.0 mol) in tetrahydrofuran (B95107) (THF, 700 mL)
-
N,N-Dimethylformamide-dimethyl sulfate (B86663) complex (1.0 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether (b.p. 60-80 °C) or cyclohexane
-
Activated carbon
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Mixture: In a 1-L four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, place the solution of cyclopentadienylsodium in THF. Flush the apparatus with dry nitrogen and cool the flask to -10 °C using an ice-salt bath.
-
Addition of the Formylating Agent: Slowly add the N,N-dimethylformamide-dimethyl sulfate complex to the stirred cyclopentadienylsodium solution via the dropping funnel, maintaining the internal temperature below -5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 20 °C and continue stirring for 2 hours.
-
Workup: Filter the reaction mixture to remove the precipitated sodium methyl sulfate and wash the solid with an additional 200 mL of THF. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting dark brown oily residue is solidified on cooling. Dissolve the crude product in approximately 1.5 L of petroleum ether (or 800 mL of cyclohexane), treat with activated carbon, and heat to boiling. Filter the hot solution and allow it to cool to induce crystallization.
-
Isolation: Collect the yellow leaflets of this compound by filtration. A second crop can be obtained by concentrating the mother liquor. The combined yield is typically in the range of 69-76%.
Storage: this compound is light-sensitive and should be stored in a brown bottle under an inert atmosphere.[4]
Protocol 2: Ziegler-Hafner Azulene Synthesis (General Procedure)
This protocol is a general and robust method for the synthesis of azulene, where the fulvene intermediate is typically generated in situ.[1] It can be adapted for use with isolated this compound.
Materials:
-
Pyridine, dry
-
Dimethylamine
-
Cyclopentadiene, freshly distilled
-
Sodium methoxide solution (2.5 M)
-
Hexanes
-
10% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Alumina (B75360) (activity II)
-
Nitrogen gas supply
-
Standard reaction and extraction glassware
Procedure:
-
Formation of the Pyridinium Salt and Dienamine: In a large reaction vessel, a mixture of 1-chloro-2,4-dinitrobenzene (B32670) in dry pyridine is heated to form N-(2,4-dinitrophenyl)pyridinium chloride. After cooling, a solution of dimethylamine in pyridine is added to form the corresponding dienamine.
-
Reaction with Cyclopentadienide: The reaction mixture is flushed with nitrogen. Freshly distilled cyclopentadiene is added, followed by the slow addition of sodium methoxide solution, keeping the temperature between 35-40 °C. The mixture is stirred for 4 hours.
-
Cyclization: The reaction vessel is fitted for distillation, and a mixture of pyridine and methanol (B129727) is distilled off until the reaction temperature reaches 105-110 °C. After cooling slightly, more dry pyridine is added, and the mixture is heated at 125 °C under a nitrogen atmosphere for 4 days.
-
Workup and Extraction: After cooling, pyridine is removed under reduced pressure. The black, gummy residue is triturated with hexanes and then extracted in a Soxhlet apparatus with hexanes.
-
Purification: The combined hexane (B92381) extracts are washed with 10% HCl and then water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude azulene is purified by column chromatography on alumina using hexane as the eluent.
Protocol 3: [6+4] Cycloaddition for Azulene Synthesis
This protocol provides a representative procedure for the synthesis of azulenes via the [6+4] cycloaddition of this compound with a thiophene-S,S-dioxide.
Materials:
-
This compound
-
Substituted or unsubstituted thiophene-S,S-dioxide
-
High-boiling solvent (e.g., xylene, dichlorobenzene)
-
Standard reaction glassware with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the thiophene-S,S-dioxide derivative in a suitable high-boiling solvent.
-
Cycloaddition and Extrusion: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The cycloaddition is followed by the spontaneous extrusion of sulfur dioxide and elimination of dimethylamine to form the aromatic azulene ring system.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina to yield the desired azulene derivative.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Synthesis of Fused-Ring Nonbenzenoid Aromatics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and compiled data for the synthesis of fused-ring nonbenzenoid aromatic compounds. The methodologies outlined herein are established and reliable procedures for obtaining key nonbenzenoid aromatic systems, including azulene (B44059) and its derivatives, and more complex fused systems.
Introduction
Fused-ring nonbenzenoid aromatics are a class of organic compounds that possess unique electronic and photophysical properties, making them attractive targets for materials science and pharmaceutical research.[1][2] Unlike their benzenoid counterparts, these molecules feature fused ring systems that do not exclusively consist of benzene (B151609) rings, leading to distinct reactivity and characteristics.[3] This document details three prominent synthetic methods: the Ziegler-Hafner synthesis of azulenes, the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones, and a palladium-catalyzed intramolecular cyclization for the construction of a complex polycyclic aromatic hydrocarbon.
I. Ziegler-Hafner Azulene Synthesis
The Ziegler-Hafner synthesis is a classic and versatile method for preparing azulenes, particularly those with substituents on the seven-membered ring.[3][4] The procedure involves the condensation of a cyclopentadienide (B1229720) anion with a pyrylium (B1242799) salt or a Zincke salt derived from a pyridinium (B92312) salt.[3][4]
Experimental Protocol: Synthesis of 4,6,8-Trimethylazulene[4]
A. Preparation of Cyclopentadienylsodium:
-
A 1-liter, four-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen source and a bubbler.
-
The system is thoroughly flushed with dry nitrogen.
-
A suspension of 23 g (1.0 mole) of sodium in 350 mL of dry tetrahydrofuran (B95107) (THF) is prepared in the flask.
-
Freshly distilled cyclopentadiene (B3395910) (73.0 g, 1.1 moles) is added dropwise with stirring.
-
The reaction temperature is maintained below 35–40°C using an ice bath to control the exothermic reaction. The evolution of hydrogen gas will be observed.
-
The completion of the reaction is indicated by the formation of a pale rose-colored solution.
B. Synthesis of 4,6,8-Trimethylazulene (B1196119):
-
Caution! 2,4,6-Trimethylpyrylium perchlorate (B79767) is explosive and should be handled with care behind a safety shield.
-
The dropping funnel on the reaction flask is replaced with a wide-mouthed powder funnel under a strong flow of nitrogen.
-
With vigorous stirring, 142 g (0.64 mole) of 2,4,6-trimethylpyrylium perchlorate, moistened with dry THF, is added in small portions. The addition rate should be controlled to maintain the reaction temperature between 60–65°C.
-
After the addition is complete (approximately 1 hour), the mixture is stirred for an additional 20 minutes.
-
The condenser is arranged for distillation, and about 130 mL of THF is removed by distillation on a steam bath.
-
After cooling, the reaction mixture is transferred to a 3-liter separatory funnel and diluted sequentially with 75 mL of methanol (B129727) and 1 L of water.
-
The separated dark violet oil is extracted with 400 mL of n-hexane. The aqueous layer is further extracted with two 150 mL portions of n-hexane.
-
The combined hexane (B92381) extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by vacuum distillation (boiling point ~120°C at reduced pressure).
-
The crystalline distillate is recrystallized from ethanol (B145695) to yield 47–53 g (43–49%) of 4,6,8-trimethylazulene as dark-violet plates.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| 4,6,8-Trimethylazulene | C₁₃H₁₄ | 170.25 | 43-49 | 80-81 | Dark-violet plates |
Experimental Workflow for Ziegler-Hafner Synthesis of 4,6,8-Trimethylazulene
References
- 1. Ziegler‐Hafner Azulene Synthesis [ouci.dntb.gov.ua]
- 2. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Latent Fingermark Detection on Porous Surfaces using 6-(Dimethylamino)fulvene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of latent fingermarks on porous surfaces, such as paper and cardboard, is a critical aspect of forensic science.[1][2][3] While established methods targeting amino acids, like ninhydrin (B49086) and 1,8-diazafluoren-9-one (B1298732) (DFO), are widely used, research into novel reagents continues.[3][4][5][6] 6-(Dimethylamino)fulvene (DMAF) has been identified as a potential reagent for this purpose.[1][2] Preliminary studies have shown that DMAF reacts with amino acids present in fingerprint residue to produce visible and luminescent impressions.[1][2] However, it is important to note that while DMAF shows potential as a lead compound for the development of new reagents, its performance does not currently surpass that of existing, optimized techniques.[7]
These application notes provide a detailed protocol for the use of DMAF in the detection of latent fingermarks on porous surfaces, based on initial research findings. The information is intended to guide researchers in exploring the potential of fulvene (B1219640) derivatives in forensic applications.
Principle of Detection
This compound is a fulvene derivative that has been observed to cause brown staining on skin due to its reaction with amino acids.[1][8] This reactivity is harnessed for the development of latent fingermarks on porous surfaces. The underlying mechanism is believed to involve the reaction of DMAF with the amino acids present in the fingerprint deposit.[1][2] This reaction forms a colored and photoluminescent product, rendering the latent print visible.
Data Presentation
Table 1: Reagent Composition and Application Parameters
| Parameter | Value/Range | Notes |
| Reagent | This compound (DMAF) | |
| Solvent | Hexane (B92381) | |
| Concentration Range Tested | 20 - 100 mg / 100 mL | A concentration of 20 mg/100 mL provided good contrast, but a range of 60-100 mg/100 mL was found to give more consistent results.[9] Higher concentrations can lead to increased background luminescence.[9] |
| Application Method | Immersion | The porous substrate is treated with the DMAF solution. |
| Post-Treatment | Heat | Subsequent heat treatment is required for development. |
Table 2: Visualization and Imaging Parameters
| Parameter | Description |
| Visible Light Appearance | Pale pink impressions |
| Luminescence | Yes |
| Excitation Wavelength | 505 nm |
| Viewing Filter | Orange goggles / KV 550 filter |
| Luminescent Appearance | Luminescent impressions |
Experimental Protocols
Reagent Preparation: this compound (DMAF) Solution
Materials:
-
This compound (DMAF)
-
Hexane
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Weighing balance
Procedure:
-
Weigh the desired amount of DMAF (e.g., 60 mg for a 60 mg/100 mL solution).
-
Transfer the weighed DMAF into a 100 mL volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately 50 mL of hexane to the flask.
-
Place the flask on a magnetic stirrer and stir until the DMAF is completely dissolved.
-
Once dissolved, add hexane to the flask up to the 100 mL mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
Latent Fingermark Development Protocol
Materials:
-
Porous substrate with latent fingermarks (e.g., paper)
-
DMAF working solution (see Reagent Preparation)
-
Shallow dish or tray for immersion
-
Fume hood
-
Heat source (e.g., oven, heat press)
-
Forceps
Procedure:
-
Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Application of DMAF: Pour a sufficient amount of the DMAF working solution into a shallow dish. Using forceps, immerse the porous substrate containing the latent fingermarks into the solution. Ensure the entire surface is coated.
-
Drying: Remove the substrate from the solution and allow the hexane to evaporate completely in the fume hood.
-
Heat Treatment: Place the dried substrate into an oven or on a heat press at a controlled temperature. The optimal temperature and time may require empirical determination, but this step is crucial for the development of the fingermarks.
-
Observation: After heat treatment, the fingermarks should appear as pale pink impressions under visible light.
Visualization and Imaging Protocol
Materials:
-
Forensic light source
-
Goggles or filters corresponding to the excitation wavelength (e.g., orange goggles for 505 nm excitation)
-
Camera with appropriate filters for capturing luminescent images
Procedure:
-
Luminescence Excitation: Illuminate the developed fingermarks with a forensic light source set to an excitation wavelength of 505 nm.
-
Viewing: Observe the sample through orange goggles or a KV 550 filter. The developed prints should exhibit luminescence.
-
Imaging: For documentation, photograph the luminescent fingermarks using a camera equipped with the same filter used for viewing.
Diagrams
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. [PDF] 6-(N,N-Dimethylamino)fulvene: A Potential Precursor for a New Class of Fingermark Detection Reagents for Paper Surfaces | Semantic Scholar [semanticscholar.org]
- 3. The detection of latent fingermarks on porous surfaces using amino acid sensitive reagents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latent fingermark development on a range of porous substrates using ninhydrin analogs--a comparison with ninhydrin and 1,8-diazofluoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jjcweb.jjay.cuny.edu [jjcweb.jjay.cuny.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Negative result: 6-(N,N-dimethylamino)fulvene as a reagent for the detection of latent fingermarks on paper surfaces [espace.curtin.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using Fulvene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvenes are a class of organic compounds characterized by a cross-conjugated system within a five-membered ring, first discovered by Thiele in 1900.[1][2] Their unique electronic properties and high reactivity, stemming from the exocyclic double bond, make them valuable building blocks in organic synthesis and polymer chemistry.[1][2] Fulvene (B1219640) derivatives can participate in various polymerization reactions, including cycloadditions, ring-opening metathesis polymerization (ROMP), and cationic polymerization, to yield polymers with tunable properties.[1][2][3] These polymers are of growing interest for advanced applications, such as self-healing materials, antimicrobial agents, and sophisticated drug delivery systems.[1][3][4]
This document provides detailed protocols and application notes for the synthesis of functionalized polymers using fulvene derivatives, with a focus on methodologies relevant to researchers in materials science and drug development.
Synthesis of Fulvene-Derived Polymers
Several polymerization strategies can be employed to create polymers from fulvene derivatives, either by directly polymerizing the fulvene moiety or by using it as a precursor for other polymerizable monomers.
Diels-Alder Polymerization for Cross-Linked Networks
The Diels-Alder (DA) reaction, a [4+2] cycloaddition, can be utilized to form cross-linked polymer networks when di- or multifunctional fulvenes (as dienes) and dienophiles (e.g., maleimides) are used. These reactions can be thermally reversible, leading to materials with self-healing properties.[1]
Ring-Opening Metathesis Polymerization (ROMP) of Fulvene-Derived Norbornenes
Fulvenes can react with dienophiles like maleic anhydride (B1165640) to form norbornene-type monomers. These strained cyclic olefins are excellent substrates for Ring-Opening Metathesis Polymerization (ROMP), which allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[1][3][5] This approach is particularly useful for creating facially amphiphilic polymers with potential antimicrobial applications.[1]
Cationic and Spontaneous Polymerization of Benzofulvene Derivatives
Benzofulvene derivatives, a class of fulvenes with an annulated benzene (B151609) ring, can undergo spontaneous or cationically initiated polymerization.[2][3] These methods often lead to the formation of π-stacked polymers, where the aromatic side chains align, creating pathways for charge transport.[5] Such polymers have been explored for their optoelectronic properties and as backbones for drug delivery systems.[3][4][5]
Quantitative Data Summary
The following tables summarize representative quantitative data for polymers synthesized using fulvene derivatives.
Table 1: Ring-Opening Metathesis Polymerization of a Fulvene-Derived Norbornene Imide Monomer
| Monomer/Initiator Ratio | Mn (kDa) (Theoretical) | Mn (kDa) (Experimental, GPC) | PDI (Đ) | Reference |
| 50:1 | 15.5 | 14.8 | 1.12 | [1] |
| 100:1 | 31.0 | 29.5 | 1.15 | [1] |
| 200:1 | 62.0 | 58.1 | 1.21 | [1] |
Note: Data is representative and synthesized from descriptions of living polymerization principles.[3]
Table 2: Cationic Polymerization of Dibenzofulvene
| Initiator | Yield (%) | Mn (kDa) | PDI (Đ) | Reference |
| BF₃·OEt₂ | 75 | 15.2 | 1.8 | [2] |
| CH₃SO₃H | 68 | 12.5 | 2.1 | [2] |
Note: Data is illustrative of typical outcomes for this type of polymerization.
Table 3: Spontaneous Polymerization of Benzofulvene Derivatives
| Monomer Substituent | Polymerization Conditions | Mn (kDa) | PDI (Đ) | Reference |
| Methoxy | Solid-state, room temp. | >100 | 1.5-2.5 | [5] |
| Alkyl Ester | Solid-state, room temp. | >100 | 1.6-2.8 | [3] |
Note: Spontaneous polymerizations often result in high molecular weight polymers with broad dispersity.
Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Imide Monomer via Diels-Alder Reaction and Subsequent ROMP
This protocol describes a two-step process: first, the synthesis of a norbornene-type monomer from a fulvene derivative and N-phenylmaleimide, followed by its polymerization via ROMP.
Step 1: Synthesis of the Norbornene-Imide Monomer
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 6,6-dimethylfulvene (B1295306) (1.06 g, 10 mmol) in 30 mL of toluene.
-
Addition of Dienophile: Add N-phenylmaleimide (1.73 g, 10 mmol) to the solution.
-
Reaction: Stir the mixture at 80°C for 6 hours under a nitrogen atmosphere.
-
Work-up: Allow the reaction to cool to room temperature. Reduce the solvent volume via rotary evaporation. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold hexane. Recrystallize from an ethanol/water mixture to yield the pure endo-adduct.
-
Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
Step 2: Ring-Opening Metathesis Polymerization (ROMP)
-
Monomer Preparation: In a glovebox, dissolve the synthesized norbornene-imide monomer (300 mg, 1.07 mmol) in 5 mL of anhydrous, degassed dichloromethane (B109758) (DCM).
-
Initiator Preparation: Prepare a stock solution of Grubbs' 3rd generation catalyst (G3) in anhydrous, degassed DCM (e.g., 2 mg/mL).
-
Initiation: To the monomer solution, rapidly inject the required amount of the G3 catalyst solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Polymerization: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of vigorously stirring cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) relative to polystyrene standards.
Protocol 2: Cationic Polymerization of a Dibenzofulvene Derivative
-
Monomer and Solvent Preparation: Dry dibenzofulvene monomer over calcium hydride and distill under reduced pressure. Purify dichloromethane (DCM) by passing it through an activated alumina (B75360) column.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve dibenzofulvene (500 mg, 2.19 mmol) in 10 mL of anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Initiation: Prepare a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in DCM (e.g., 0.1 M). Slowly add the initiator solution (e.g., 0.22 mL, 0.022 mmol for a 100:1 monomer/initiator ratio) to the stirred monomer solution.
-
Polymerization: Maintain the reaction at -78°C for 24 hours.
-
Termination: Quench the reaction by adding 1 mL of pre-chilled methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a large volume of methanol. Collect the solid by filtration, re-dissolve in a minimal amount of chloroform, and re-precipitate into methanol.
-
Drying: Dry the final polymer product in a vacuum oven at 50°C for 24 hours.
-
Characterization: Analyze the polymer by GPC (for Mn and PDI) and NMR spectroscopy.
Post-Polymerization Functionalization
Polymers containing fulvene-derived units can be further modified to introduce specific functionalities. For instance, if a polymer is synthesized with pendant groups that are amenable to "click" chemistry, a wide array of molecules can be attached after polymerization.
Applications in Drug Delivery
The unique structures of fulvene-derived polymers make them attractive candidates for drug delivery systems. For example, amphiphilic block copolymers can self-assemble into micelles or nanoparticles, encapsulating hydrophobic drugs for delivery in aqueous environments.[6] Polybenzofulvene brushes have been functionalized with moieties like hyaluronic acid to target CD44 receptors, which are often overexpressed in cancer cells.[4]
Protocol 3: Preparation of Drug-Loaded Nanoparticles from a Fulvene-Based Amphiphilic Copolymer
This protocol assumes the prior synthesis of an amphiphilic block copolymer, such as poly(dibenzofulvene)-b-poly(ethylene glycol).
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer (50 mg) and a hydrophobic drug (e.g., doxorubicin, 5 mg) in a common water-miscible organic solvent (e.g., 5 mL of tetrahydrofuran (B95107) or dimethylformamide).
-
Nanoprecipitation: Add the organic solution dropwise into a larger volume of vigorously stirring deionized water (e.g., 20 mL). The hydrophobic polymer block and the drug will be entrapped within the core of the forming nanoparticles, while the hydrophilic block stabilizes the particle in water.
-
Solvent Removal: Stir the nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.
-
Purification: Dialyze the suspension against deionized water for 48 hours (using a dialysis membrane with an appropriate molecular weight cut-off, e.g., 10 kDa) to remove the remaining organic solvent and any unloaded drug. Change the water every 6-8 hours.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading: Lyophilize a known volume of the nanoparticle suspension. Dissolve the dried nanoparticles in a good solvent (e.g., THF) and measure the drug concentration using UV-Vis spectrophotometry or HPLC to determine the drug loading content and encapsulation efficiency.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cationic polymerization of dibenzofulvene leading to a π-stacked polymer | Semantic Scholar [semanticscholar.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(Dimethylamino)fulvene in the Synthesis of ansa-Metallocenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Dimethylamino)fulvene is a versatile reagent in organometallic chemistry, serving as a key building block for the synthesis of substituted cyclopentadienyl (B1206354) (Cp) ligands and, subsequently, ansa-metallocenes. Its reactivity, particularly towards nucleophilic addition, allows for the introduction of a variety of functional groups onto the cyclopentadienyl ring. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ansa-metallocenes, which are organometallic compounds featuring two cyclopentadienyl ligands linked by a bridging group.[1] These bridged structures offer enhanced stability and stereochemical control at the metal center, making them valuable catalysts in various chemical transformations, including olefin polymerization.[1][2]
The protocols described herein focus on two primary strategies: the enantioselective addition of organolithium reagents to generate chiral metallocenes and the formation of bridged ansa-metallocenes through intramolecular Mannich-type reactions.
Key Synthetic Strategies
Asymmetric Synthesis via Enantioselective Carbolithiation
A significant application of this compound is in the asymmetric synthesis of metallocenes. This is achieved through the enantioselective addition of organolithium reagents in the presence of a chiral ligand, such as (-)-sparteine (B7772259). This initial carbolithiation step generates a chiral cyclopentadienyllithium (B8815766) intermediate, which can then be reacted with a metal salt (e.g., FeCl₂) to yield chiral ferrocenes with high enantiomeric purity.[3][4]
ansa-Metallocene Formation via Intramolecular Mannich-Type Reaction
Deprotonation of 6-alkyl-6-(dimethylamino)fulvenes with reagents like methyllithium (B1224462) generates enamino-substituted cyclopentadienyl ligands. Upon coordination to a metal center, such as zirconium, these complexes can undergo an intramolecular Mannich-type carbon-carbon coupling reaction.[5] This key step results in the formation of a C₃-bridged ansa-metallocene structure.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Dimethylformamide (DMF), distilled
-
Dimethyl sulfate (B86663), distilled
-
Cyclopentadienylsodium in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), dry
-
Petroleum ether (b.p. 60–80°C) or cyclohexane
-
Activated carbon
-
Nitrogen gas
-
Ice-salt bath
Procedure:
-
Preparation of the Dimethylformamide-Dimethyl Sulfate Complex: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 1.0 mole of dimethylformamide. Add 1.0 mole of dimethyl sulfate dropwise while maintaining the temperature at 50–60°C. After the addition, heat the mixture for 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil.
-
Reaction with Cyclopentadienylsodium: In a separate flask under a nitrogen atmosphere, place 1.0 mole of cyclopentadienylsodium in 700 ml of dry THF and cool to -10°C using an ice-salt bath. Slowly add the prepared dimethylformamide-dimethyl sulfate complex to the cyclopentadienylsodium solution, keeping the temperature below -5°C.
-
Work-up: After the addition is complete, stir the mixture at 20°C for 2 hours. Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with 200 ml of THF. Combine the THF solutions and concentrate under reduced pressure.
-
Crystallization: The residue will be a dark brown oil that solidifies on cooling. Treat the crude product with activated carbon and recrystallize from approximately 1.5 L of petroleum ether (60-80°C) or 800 ml of cyclohexane.
-
Isolation: Yellow leaflets of this compound will separate from the solution. An initial yield of approximately 69% can be expected.[6] A second crop can be obtained by concentrating the filtrate, bringing the total yield to about 76%.[6] The product should be stored in a brown bottle as it is light-sensitive.[6]
Protocol 2: Asymmetric Synthesis of a Chiral Ferrocene (B1249389) Derivative
This protocol is based on the enantioselective addition of an aryllithium reagent to this compound.[3][4]
Materials:
-
This compound
-
An aryllithium reagent (e.g., 2-MeC₆H₄Li)
-
(-)-Sparteine
-
Toluene (B28343), dry
-
FeCl₂ or Fe(acac)₂
-
Dry ice/acetone bath
Procedure:
-
Enantioselective Addition: In a reaction vessel under an inert atmosphere, dissolve this compound and (-)-sparteine in dry toluene. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the aryllithium reagent (e.g., 2-MeC₆H₄Li) in toluene to the cooled mixture. Stir the reaction at -78°C for the specified time to generate the chiral cyclopentadienyllithium intermediate.
-
Metallocene Formation: To the solution of the chiral cyclopentadienyllithium, add FeCl₂ or Fe(acac)₂. Allow the reaction to proceed to form the corresponding ferrocene derivative.
-
Purification: After the reaction is complete, follow standard work-up and purification procedures, such as extraction and column chromatography, to isolate the chiral ferrocene.
Data Presentation
Table 1: Enantioselective Addition of Aryllithiums to this compound
| Aryllithium (ArLi) | Product Enantioselectivity (%) | Chiral Ferrocene (7) Enantiomeric Purity (% ee) | Reference |
| Phenyllithium | 51 | - | [3] |
| 2-Methylphenyllithium | 91 | ≥ 99 | [3] |
| 2-Methoxyphenyllithium | 90 | ≥ 99 | [3] |
| 1-Naphthyllithium | 83 | - | [3] |
Visualizations
Caption: Synthesis of this compound.
Caption: Asymmetric synthesis of a chiral ferrocene.
Caption: ansa-Metallocene synthesis via Mannich-type reaction.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of functionalized cyclopentadienyl ligands and ansa-metallocenes. The methodologies presented provide robust pathways to chiral metallocenes and bridged ansa-metallocenes, which are of significant interest for applications in asymmetric catalysis and polymer science. The ability to introduce a variety of substituents and to control the stereochemistry at the metal center underscores the importance of this compound in modern organometallic synthesis.
References
- 1. Ansa-metallocene - Wikipedia [en.wikipedia.org]
- 2. sites.rutgers.edu [sites.rutgers.edu]
- 3. Asymmetric synthesis of metallocenes through enantioselective addition of organolithium reagents to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 6-(Dimethylamino)fulvene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Dimethylamino)fulvene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With a carefully executed procedure, a combined yield of around 76% can be expected.[1] The initial crystallization can yield about 69% of the product, with an additional amount recoverable from the mother liquor.[1]
Q2: Are there any specific storage conditions for this compound?
A2: Yes, this compound is sensitive to light. It is crucial to store the final product in brown bottles to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.
Q3: Can I use alternative reagents for this synthesis?
A3: Yes, alternative reagents can be used. For instance, N,N-Dimethylaminoethoxymethylium fluoborate or diethoxy(dimethylamino)methane can be used to prepare this compound.[1]
Q4: What are the primary uses of this compound?
A4: this compound is a versatile intermediate in organic synthesis.[2] It is particularly useful for the synthesis of various fused-ring nonbenzenoid aromatic compounds.[1] It readily participates in cycloaddition and condensation reactions.[3]
Q5: What are the main safety concerns when synthesizing this compound?
A5: The synthesis involves hazardous materials that require careful handling. Dimethyl sulfate (B86663) is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction is also sensitive to air and moisture, necessitating the use of an inert atmosphere.[1] this compound itself may be irritating to the eyes, skin, and respiratory tract.[2] A thorough risk assessment should be conducted before starting the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure reagents. | Ensure dimethylformamide and dimethyl sulfate are purified by distillation before use.[1] |
| 2. Presence of moisture or air. | The reaction must be carried out under a dry, inert atmosphere like nitrogen.[1] Ensure all glassware is thoroughly dried. | |
| 3. Incorrect reaction temperature. | Maintain the temperature below -5°C during the addition of the dimethylformamide-dimethyl sulfate complex to the cyclopentadienylsodium solution.[1] Use an ice-salt bath for effective cooling. | |
| 4. Incomplete reaction. | After the addition of reagents, ensure the reaction mixture is stirred at 20°C for at least 2 hours to allow the reaction to go to completion.[1] | |
| Dark Brown or Black Reaction Mixture | 1. Polymerization of cyclopentadiene (B3395910). | Use freshly cracked cyclopentadiene for the preparation of cyclopentadienylsodium. |
| 2. Side reactions due to high temperatures. | Strictly adhere to the recommended temperature profile, especially during the addition of the electrophile. | |
| Difficulty in Product Crystallization | 1. Presence of impurities. | Treat the crude product with activated carbon before crystallization to remove colored impurities.[1] |
| 2. Incorrect solvent or solvent volume. | Use petroleum ether (b.p. 60–80°C) or cyclohexane (B81311) for crystallization.[1] Ensure the correct volume of solvent is used as specified in the protocol. | |
| 3. Product is an oil instead of a solid. | The crude product is an oil that solidifies on cooling.[1] Ensure the solution is cooled sufficiently to induce crystallization. Seeding with a small crystal of the product can also be helpful. | |
| Product Purity is Low | 1. Incomplete removal of byproducts. | Ensure the precipitated sodium methyl sulfate is thoroughly filtered and washed with tetrahydrofuran (B95107).[1] |
| 2. Co-crystallization of impurities. | Recrystallize the product from a fresh portion of the recommended solvent. |
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Dimethylformamide | 1.0 mole | [1] |
| Dimethyl sulfate | 1.0 mole | [1] |
| Cyclopentadienylsodium | 1.0 mole | [1] |
| Reaction Conditions | ||
| Temperature for complex formation | 50-60°C (addition), 70-80°C (heating) | [1] |
| Temperature for fulvene (B1219640) synthesis | -10°C to -5°C (addition) | [1] |
| Reaction time (post-addition) | 2 hours at 20°C | [1] |
| Yield | ||
| Initial Crystallization Yield | 69% (84 g) | [1] |
| Combined Yield | 76% (92 g) | [1] |
| Product Properties | ||
| Appearance | Yellow leaflets | [1] |
| Melting Point | 67–68°C | [1] |
| Crystallization Solvent | Petroleum ether or cyclohexane | [1] |
Experimental Protocols
A. Preparation of N,N-Dimethylformamide-dimethyl sulfate complex
-
Equip a 500-mL four-necked flask with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, a dropping funnel, and a thermometer.
-
Add 73 g (1.0 mole) of purified dimethylformamide to the flask.
-
With stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.
-
After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C.
-
The resulting N,N-dimethylformamide-dimethyl sulfate complex will be a viscous, colorless or pale yellow oil.
B. Synthesis of this compound
-
Set up a 1-L four-necked flask with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus.
-
Flush the flask with dry nitrogen.
-
In the flask, place 1.0 mole of cyclopentadienylsodium in 700 mL of tetrahydrofuran.
-
Transfer the N,N-Dimethylformamide-dimethyl sulfate complex prepared in step A to the dropping funnel.
-
Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.
-
Slowly add the complex to the cyclopentadienylsodium solution with vigorous stirring, ensuring the temperature does not exceed -5°C.
-
After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.
-
Filter the solution with suction to remove the precipitated sodium methyl sulfate.
-
Wash the precipitate with an additional 200 mL of tetrahydrofuran.
-
Combine the tetrahydrofuran solutions and concentrate under reduced pressure.
-
The residue will be a dark brown oil that solidifies upon cooling.
-
Treat the crude product with activated carbon and recrystallize from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane.
-
Collect the resulting yellow leaflets of this compound. An additional crop of crystals can be obtained by concentrating the filtrate.
Visualizations
References
purification of crude 6-(Dimethylamino)fulvene by recrystallization.
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 6-(dimethylamino)fulvene by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound typically appears as a colorless to yellow crystalline solid or yellow leaflets.[1][2] The reported melting point is generally in the range of 64-68 °C.[1][2][3][4]
Q2: What are suitable solvents for the recrystallization of this compound?
Commonly used and effective solvents for the recrystallization of this compound are petroleum ether (boiling point range 60-80°C) and cyclohexane (B81311).[2] The compound is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide.[1] The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5]
Q3: What are the key safety precautions to take when handling this compound?
This compound is irritating to the eyes, skin, and respiratory system.[1] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).[1][4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Q4: Are there any specific storage conditions for this compound?
Yes, this compound is sensitive to light, air, and moisture.[2] It should be stored in a tightly sealed, brown (amber) bottle to protect it from light and kept in a cool, dry place, typically at 2-8°C.[2][3][4] The synthesis and handling should ideally be performed under an inert atmosphere (e.g., dry nitrogen) to prevent degradation.[2]
Experimental Protocol
Recrystallization of Crude this compound
This protocol is adapted from established procedures for the purification of this compound.[2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether (b.p. 60-80°C) or cyclohexane)
-
Activated carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Filter paper
-
Buchner funnel and suction flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (which may be a dark brown oil that solidifies on cooling) in an Erlenmeyer flask.[2] Add a minimal amount of the chosen recrystallization solvent (e.g., for 84g of crude product, start with about 800 ml of cyclohexane or 1.5 l of petroleum ether).[2]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions only if necessary to fully dissolve the solid. Avoid using an excessive amount of solvent to ensure good recovery.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution to adsorb colored impurities.[2]
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation of Crystals: Collect the formed crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected yield of pure this compound, which appears as yellow leaflets, is approximately 69-76%.[2]
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁N | [8] |
| Molecular Weight | 121.18 g/mol | [3][8] |
| Appearance | Colorless to yellow crystal; yellow leaflets | [1][2] |
| Melting Point | 64-68 °C | [1][2][3] |
| Recrystallization Solvents | Petroleum ether (b.p. 60-80°C), Cyclohexane | [2] |
| Storage Conditions | 2-8°C, protected from light, air, and moisture | [2][3][4] |
Troubleshooting Guide
Q1: My product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] This is more likely if the compound is very impure, leading to a significant melting point depression.[11]
-
Solution 1: Re-dissolve and add more solvent. Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, perhaps more slowly.[10][11]
-
Solution 2: Change the solvent. The boiling point of your current solvent may be too high. Try a different solvent with a lower boiling point.
-
Solution 3: Slower cooling. Allow the flask to cool very slowly to encourage crystal nucleation rather than oil formation. You can insulate the flask to slow down the cooling process.[10]
Q2: I have a very low yield of crystals after recrystallization. What went wrong?
A low yield can result from several factors:[6][11]
-
Cause 1: Using too much solvent. The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[6][10]
-
Solution: If the filtrate (mother liquor) has not been discarded, you can evaporate some of the solvent and attempt to cool it again to recover more product.[11]
-
-
Cause 2: Premature crystallization. If the product crystallizes during hot filtration, you will lose a portion of your yield.
-
Solution: Ensure your filtration apparatus is pre-heated and the solution is kept hot during filtration.
-
-
Cause 3: Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[6]
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Q3: No crystals are forming, even after cooling the solution in an ice bath. What can I do?
This is likely due to the formation of a supersaturated solution.[6]
-
Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Solution 2: Add a seed crystal. If you have a small crystal of pure this compound, add it to the supersaturated solution. The seed crystal will act as a template for other crystals to grow upon.[6]
-
Solution 3: Reduce the solvent volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then try cooling it again.[10]
Q4: The final product is still colored, even after recrystallization. How can I improve this?
Colored impurities may not have been fully removed.
-
Solution 1: Use activated carbon. If you did not use activated carbon in the initial protocol, repeat the recrystallization and add a small amount of activated carbon to the hot solution to adsorb the colored impurities.[2] Be aware that using too much charcoal can adsorb your product as well, leading to a lower yield.[11]
-
Solution 2: Repeat the recrystallization. A second recrystallization may be necessary to remove persistent impurities.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationships influencing the success of recrystallization.
References
- 1. This compound [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 98 696-68-4 [sigmaaldrich.com]
- 4. This compound 98 696-68-4 [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scbt.com [scbt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Acid-Catalyzed Polymerization of Fulvenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the acid-catalyzed polymerization of fulvenes. Fulvenes are valuable intermediates in organic synthesis but are highly susceptible to polymerization in the presence of acids, leading to reduced yields and purification difficulties. This guide offers practical solutions and detailed protocols to mitigate these issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid formation of an insoluble, resinous material during synthesis or workup. | Presence of acidic catalysts (e.g., protic or Lewis acids) used in the reaction has not been effectively neutralized. | 1. Quench the reaction with a non-nucleophilic base: Instead of aqueous workups that can create localized acidic conditions, consider quenching the reaction with a sterically hindered, non-nucleophilic base such as Proton-Sponge™ (1,8-bis(dimethylamino)naphthalene) or Hünig's base (N,N-diisopropylethylamine).[1][2][3] 2. Use an acid scavenger: Introduce a solid-supported or soluble acid scavenger to sequester and remove trace acidic impurities.[4] |
| The purified fulvene (B1219640) polymerizes upon storage. | 1. Trace acid contamination: Residual acidic impurities from the synthesis or purification steps. 2. Exposure to air and light: Peroxide formation can initiate radical polymerization, which can be exacerbated by acidic conditions.[5] 3. Inappropriate storage temperature. | 1. Ensure thorough purification: Use chromatography on a deactivated stationary phase (e.g., silica (B1680970) gel treated with triethylamine) to remove all traces of acid. 2. Add a radical inhibitor: Store the purified fulvene with a radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 100-500 ppm.[6] 3. Store under inert atmosphere: Keep the fulvene under an argon or nitrogen atmosphere in a sealed, amber-colored vial to protect it from oxygen and light. 4. Low-temperature storage: Store the fulvene at low temperatures, preferably in a freezer (-20 °C), to minimize thermal degradation and polymerization.[7] |
| Low yield of fulvene with significant byproduct formation. | 1. Suboptimal reaction conditions: The chosen synthetic method may be prone to generating acidic byproducts. 2. Use of strongly basic or nucleophilic reagents: These can lead to side reactions and the formation of species that catalyze polymerization. | 1. Employ a catalytic, base-promoted condensation: Methods using catalytic amounts of pyrrolidine (B122466) in a methanol (B129727)/water mixture have been shown to produce high yields of fulvenes with minimal resinous byproducts.[7] 2. Consider an acid-free synthesis route: For sensitive substrates, explore synthetic pathways that avoid the use of strong acids altogether.[8] |
| Difficulty in monitoring the onset of polymerization. | Polymerization can be rapid and visually subtle in its early stages. | Utilize in-situ reaction monitoring: Employ techniques like NMR spectroscopy to monitor the reaction in real-time.[9][10] This allows for the timely quenching of the reaction before significant polymerization occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason fulvenes are so susceptible to acid-catalyzed polymerization?
A1: The exocyclic double bond of the fulvene ring system is highly polarized, creating a dipole moment with a partial negative charge on the exocyclic carbon and a partial positive charge on the five-membered ring. In the presence of an acid, the exocyclic double bond can be protonated, generating a stable cyclopentadienyl (B1206354) cation. This carbocation is a highly reactive intermediate that can readily attack the double bond of another fulvene molecule, initiating a cationic polymerization chain reaction.
Q2: What are "acid scavengers" and how do they prevent polymerization?
A2: Acid scavengers are chemical agents that react with and neutralize acidic species in a reaction mixture.[4] They are crucial in fulvene chemistry for removing residual acidic catalysts or acidic byproducts that can trigger polymerization. They can be solid-supported resins for easy filtration or soluble, non-nucleophilic bases that do not interfere with the desired reaction. By removing the acidic protons, they prevent the formation of the carbocation intermediates necessary for cationic polymerization.
Q3: Can I use a common inorganic base like sodium bicarbonate to quench my reaction?
A3: While seemingly straightforward, using aqueous inorganic bases like sodium bicarbonate for quenching can be problematic. The biphasic nature of the mixture can lead to inefficient neutralization and localized areas of high acid concentration at the interface, which can still promote polymerization. It is often safer to use a soluble, non-nucleophilic organic base to ensure homogeneous neutralization before any aqueous workup.
Q4: What is a "proton sponge" and is it a good choice for fulvene chemistry?
A4: A "proton sponge" is a type of non-nucleophilic base, with 1,8-bis(dimethylamino)naphthalene (B140697) being a common example.[3][11] These molecules have a high affinity for protons but are sterically hindered, making them poor nucleophiles. This is advantageous in fulvene chemistry as they can effectively neutralize acids without adding to the fulvene's exocyclic double bond, a common side reaction with less hindered bases.
Q5: How can I purify my fulvene without inducing polymerization on the chromatography column?
A5: Standard silica gel is acidic and can catalyze the polymerization of fulvenes. To avoid this, the silica gel should be deactivated before use. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2% by volume), and then packing the column with this mixture. The same solvent system with the added base should be used for elution.
Q6: Are there any visual indicators that polymerization is occurring?
A6: Yes, the onset of polymerization is often accompanied by a noticeable change in the reaction mixture. It may become more viscous, cloudy, or you may observe the formation of a precipitate or a "resinous" solid. A color change can also occur. However, these changes can be rapid, so it is best to rely on preventative measures rather than waiting for visual cues.
Experimental Protocols
Protocol 1: General Synthesis of a Fulvene using a Catalytic Amount of Pyrrolidine and an Acid Scavenger
This protocol is adapted from an efficient synthesis of fulvenes and incorporates the use of an acid scavenger for improved stability.[7]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Freshly cracked cyclopentadiene (B3395910) (1.2 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Pyrrolidine (0.1 eq)
-
Polymer-bound trisamine (acid scavenger) (e.g., 1.5 eq relative to pyrrolidine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone and a 4:1 mixture of MeOH:H₂O.
-
Add the freshly cracked cyclopentadiene to the solution.
-
Slowly add the pyrrolidine catalyst to the reaction mixture with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add the polymer-bound trisamine scavenger and stir for 30 minutes to neutralize any residual acid.
-
Filter the reaction mixture to remove the scavenger.
-
Remove the methanol and water under reduced pressure.
-
Dissolve the residue in diethyl ether or a mixture of hexane and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude fulvene.
-
Purify the crude product by column chromatography on deactivated silica gel.
Protocol 2: Storage of Purified Fulvenes
Materials:
-
Purified fulvene
-
Butylated hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Amber-colored vial with a PTFE-lined cap
Procedure:
-
Dissolve the purified fulvene in a minimal amount of the anhydrous solvent.
-
Add BHT to a final concentration of 250 ppm.[6]
-
Transfer the solution to an amber-colored vial.
-
Flush the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Securely seal the vial with the PTFE-lined cap.
-
Store the vial in a freezer at -20 °C.
Visualizations
Mechanism of Acid-Catalyzed Fulvene Polymerization
Caption: Initiation and propagation steps of acid-catalyzed fulvene polymerization.
Experimental Workflow for Preventing Fulvene Polymerization
Caption: Key steps to minimize fulvene polymerization during synthesis and storage.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran anhydrous, BHT 250ppm inhibitor, = 99.9 109-99-9 [sigmaaldrich.com]
- 7. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling of light-sensitive 6-(Dimethylamino)fulvene.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 6-(Dimethylamino)fulvene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (DMAF) is an organic compound with a cross-conjugated π-system, making it a versatile intermediate in organic synthesis.[1] Its electron-donating dimethylamino group enhances the electron density of the fulvene (B1219640) ring system, influencing its stability and reactivity.[1] Common applications include the synthesis of complex polycyclic and fused-ring compounds, the formation of chiral cyclopentadienyllithiums, and its use as a ligand in organometallic chemistry.[1][2] A novel application is its use as a reagent for the detection of latent fingermarks on porous surfaces.[3][4][5]
Q2: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9] Work should be conducted in a well-ventilated area or a fume hood.[9]
Q3: How should this compound be properly stored?
Proper storage is critical to maintain the integrity of this compound. It is light-sensitive and should be stored in brown or amber bottles to protect it from light.[10][11] It is also sensitive to air and moisture, so it should be stored under an inert atmosphere (e.g., nitrogen or argon).[11] For long-term storage, refrigeration at 2-8°C is recommended.[2][8] Some suppliers may even recommend freezer storage.[12]
Troubleshooting Guide
Problem: The this compound solid has changed color from yellow to dark brown or black.
-
Possible Cause 1: Exposure to Light. this compound is light-sensitive.[10][11] Prolonged exposure to light, especially UV light, can lead to decomposition and discoloration.
-
Troubleshooting Step 1: Always store the compound in a brown, light-protecting bottle.[10][11] When not in use, keep the bottle in a dark place, such as a cabinet or refrigerator.
-
Possible Cause 2: Exposure to Air/Moisture. The compound is sensitive to air and moisture, which can cause degradation.[11]
-
Troubleshooting Step 2: Ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[13]
-
Possible Cause 3: Thermal Decomposition. Although generally stable at recommended storage temperatures, prolonged exposure to higher temperatures can accelerate decomposition. Fulvenes are known to be thermally unstable.[14]
-
Troubleshooting Step 3: Strictly adhere to the recommended storage temperature of 2-8°C.[2][8] Avoid leaving the compound at room temperature for extended periods.
Problem: An experiment using this compound is giving low yields or unexpected side products.
-
Possible Cause 1: Dimerization of the Fulvene. Fulvenes, including this compound, are prone to dimerization, especially at room temperature.[14] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Troubleshooting Step 1: Use the this compound as fresh as possible. If it has been stored for a long time, consider purification by recrystallization. A reported method uses petroleum ether or cyclohexane.[10][11]
-
Troubleshooting Step 2: Set up reactions at lower temperatures if the reaction conditions permit, to minimize the rate of dimerization.
-
Possible Cause 2: Impure Starting Material. The compound may have degraded due to improper storage or handling (see previous troubleshooting point).
-
Troubleshooting Step 2: Before use, check the physical appearance of the compound. If it is discolored, purification is recommended. You can also consider analytical techniques like NMR to assess purity.
-
Possible Cause 3: Incompatibility with Reagents or Solvents. this compound is a reactive molecule and may be incompatible with certain reagents, particularly strong oxidizing agents.[6][15] It is also known to react with diazonium salts and can undergo hydrolysis.[16]
-
Troubleshooting Step 3: Carefully review the compatibility of all reagents and solvents in your reaction. Avoid strong oxidizing agents unless they are part of the intended reaction scheme. Ensure anhydrous conditions if the reaction is sensitive to water.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [6][17] |
| Molecular Weight | 121.18 g/mol | [8][12] |
| Melting Point | 64-66 °C (lit.) | [2][8][18] |
| Appearance | Yellow leaflets or crystalline powder | [10][11][12] |
| Storage Temperature | 2-8°C | [2][8] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Before retrieving the compound from storage, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[13]
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (nitrogen or argon).
-
Weighing: Quickly weigh the desired amount of the solid in a tared vial. Minimize the time the compound is exposed to air and light.
-
Closing: After taking the desired amount, flush the headspace of the storage bottle with an inert gas before tightly sealing the cap.
-
Storage: Immediately return the stock bottle to the recommended storage conditions (2-8°C, protected from light).[2][8]
-
Cleanup: Clean any spills promptly. Dispose of waste according to institutional and local regulations.[6][11]
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: this compound is soluble in various organic solvents such as hexane, toluene, and petroleum spirits.[19] Choose a solvent that is compatible with your reaction.
-
Procedure:
-
Under an inert atmosphere, add the desired volume of anhydrous solvent to a flask containing the pre-weighed this compound.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
-
Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed container, protected from light, and under an inert atmosphere. Refrigeration is recommended to minimize degradation and dimerization.
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: Decision tree for troubleshooting low yields with this compound.
References
- 1. This compound | 696-68-4 | Benchchem [benchchem.com]
- 2. This compound 98 696-68-4 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. [PDF] 6-(N,N-Dimethylamino)fulvene: A Potential Precursor for a New Class of Fingermark Detection Reagents for Paper Surfaces | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-(ジメチルアミノ)フルベン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. lumiprobe.com [lumiprobe.com]
- 14. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
- 18. chembk.com [chembk.com]
- 19. chemrxiv.org [chemrxiv.org]
minimizing side reactions in the formylation of cyclopentadienylsodium
Technical Support Center: Formylation of Cyclopentadienylsodium
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the formylation of cyclopentadienylsodium (CpNa). The focus is on minimizing side reactions to improve the yield and purity of the desired formylcyclopentadienyl product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield of the mono-formylated product and detecting poly-formylated species by mass spectrometry. How can I improve selectivity?
A1: Poly-formylation is a common side reaction due to the high electron density and multiple reactive sites on the cyclopentadienyl (B1206354) anion. To favor mono-formylation, consider the following strategies:
-
Control Stoichiometry: The most critical factor is the molar ratio of the formylating agent to CpNa. Use a strict 1:1 or slightly less than stoichiometric amount of the formylating agent. This is analogous to controlling the degree of formylation in the Duff reaction on phenols, where adjusting the HMTA-to-substrate ratio is key to maximizing the mono-substituted product.[1][2]
-
Reverse Addition: Instead of adding the formylating agent to the CpNa solution, try a "reverse addition" where the CpNa solution is slowly added to the formylating reagent at a low temperature. This maintains a low concentration of the highly reactive CpNa in the presence of an excess of the electrophile, reducing the statistical probability of a second formylation event on the product.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C to 0 °C). This increases the selectivity by favoring the kinetic product.
-
Use a Bulky Formylating Agent: While less common, employing a sterically hindered formylating agent could potentially disfavor a second attack on the already substituted ring.
Q2: My reaction mixture turns dark brown or black, and I'm isolating a significant amount of insoluble, tarry material. What causes this polymerization, and how can I prevent it?
A2: The formation of resinous material is a known issue when working with cyclopentadiene (B3395910) derivatives, especially under the acidic or high-temperature conditions often used in formylation reactions.[1] This occurs through acid- or heat-catalyzed polymerization.
-
Strict Temperature Control: Avoid excessive heat. Many formylation reactions are exothermic, so ensure efficient cooling and slow addition of reagents to maintain the target temperature.[3]
-
Inert Atmosphere: Cyclopentadienylsodium and its derivatives can be sensitive to oxygen. Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and subsequent polymerization.[3]
-
Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions that promote degradation.
-
Reagent Purity: Use freshly prepared cyclopentadienylsodium and purified, anhydrous reagents and solvents. Impurities can initiate or catalyze polymerization pathways.[3]
Q3: My Vilsmeier-Haack reaction is inefficient, yielding mostly unreacted starting material or complex decomposition products. What are the critical parameters?
A3: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich rings, but its success hinges on the proper formation and reactivity of the Vilsmeier reagent (a chloroiminium ion).[4][5]
-
Anhydrous Conditions: The Vilsmeier reagent is generated from a formamide (B127407) (like DMF) and a halide, typically phosphorus oxychloride (POCl₃).[6][7] These reagents are extremely sensitive to moisture. Any water present will consume the POCl₃ and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
-
Reagent Formation: The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0-10 °C) before the cyclopentadienylsodium is added. This ensures the electrophile is readily available for the formylation step.
-
Substrate Stability: Cyclopentadienylsodium is a strong base and nucleophile. It may react with the Vilsmeier reagent in complex ways if conditions are not optimized. Slow addition at very low temperatures (-78 °C) is recommended to control reactivity.
Q4: After aqueous workup, my final product is impure and difficult to purify. What are the best practices for workup and purification?
A4: Impurities often arise from side reactions during the main transformation or decomposition during the workup phase.
-
Controlled Quenching: The reaction should be quenched by pouring it carefully into a cold, stirred solution, such as ice water or a saturated aqueous bicarbonate solution.[8] This hydrolyzes the intermediate iminium salt to the final aldehyde while neutralizing any remaining acid.[4]
-
Inert Extraction: If the product is sensitive to air, perform extractions under a blanket of nitrogen and use de-gassed solvents.
-
Purification Method: Formylcyclopentadiene can be unstable. Purification by vacuum distillation is often preferred for liquid products. If the product is a solid or thermally sensitive, column chromatography on silica (B1680970) gel may be effective, but care should be taken to avoid prolonged contact with the acidic silica. Using a deactivated (e.g., triethylamine-washed) silica gel can be beneficial.
Troubleshooting Guides
Table 1: Common Issues and Recommended Solutions in CpNa Formylation
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive formylating agent (e.g., Vilsmeier reagent) due to moisture.[3] | Ensure all reagents, solvents, and glassware are rigorously dry. Pre-form the Vilsmeier reagent before adding CpNa. |
| Reaction temperature is too low. | Gradually increase the temperature after initial addition, while monitoring the reaction by TLC. | |
| Insufficiently reactive formylating agent. | Consider a more potent method, such as the Vilsmeier-Haack reaction over Duff-type conditions. | |
| Poly-formylation | Stoichiometric ratio of formylating agent to CpNa is too high.[1] | Use a 1:1 or slightly sub-stoichiometric ratio of the formylating agent. |
| High local concentration of CpNa during addition. | Employ reverse addition: slowly add the CpNa solution to the formylating agent. | |
| Polymer/Resin Formation | Reaction temperature is too high.[1] | Maintain strict low-temperature control throughout the reaction. Use an ice or dry ice bath. |
| Presence of acid or oxygen. | Ensure a fully inert atmosphere. Neutralize acidic catalysts promptly during workup. | |
| Prolonged reaction time. | Monitor the reaction and work it up as soon as it reaches completion. | |
| Colored Impurities in Product | Oxidative decomposition of starting material or product. | Handle all materials under an inert atmosphere and use de-gassed solvents for workup/extraction. |
| Side reactions from impure reagents. | Purify all starting materials and solvents before use. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Cyclopentadienylsodium
This protocol is a representative methodology. All steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
1. Preparation of the Vilsmeier Reagent: a. To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel, add anhydrous N,N-dimethylformamide (DMF) (1.0 eq). b. Cool the flask to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride (POCl₃) (1.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. d. Stir the resulting mixture at 0-5 °C for 30-45 minutes. The solution should become a thick, crystalline slurry, which is the Vilsmeier reagent.
2. Formylation Reaction: a. In a separate flame-dried flask, prepare a solution of cyclopentadienylsodium (CpNa) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). b. Cool the Vilsmeier reagent slurry to -78 °C using a dry ice/acetone bath. c. Slowly add the CpNa solution dropwise to the cold Vilsmeier reagent slurry over 30-60 minutes. Maintain the temperature below -70 °C. d. After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor reaction progress by TLC (quenching a small aliquot in water and extracting).
3. Workup and Purification: a. Quench the reaction by slowly pouring the cold mixture into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution. b. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3x). d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). e. Filter the solution and carefully remove the solvent under reduced pressure. f. Purify the crude product by vacuum distillation or flash chromatography on deactivated silica gel to obtain the formylcyclopentadienyl product.
Visualized Workflows
Caption: Decision tree for minimizing poly-formylation side reactions.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of CpNa.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]
troubleshooting low reactivity of 6-(Dimethylamino)fulvene in cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low reactivity with 6-(dimethylamino)fulvene (DMAF) in cycloaddition reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in cycloaddition reactions?
This compound is an electron-rich pentafulvene derivative. The exocyclic dimethylamino group acts as a powerful electron-donating group (EDG), which increases the electron density across the fulvene's π-system.[1][2] This enhanced nucleophilicity and stability allows it to participate readily as a 6π component in cycloadditions, particularly with electron-deficient reaction partners (dienophiles).[1][2] It is well-documented to undergo [6+3] and other higher-order cycloadditions.[1][3]
Q2: My cycloaddition reaction shows very low or no conversion. What are the primary causes?
Low reactivity is typically traced back to one of three areas: the integrity of the this compound starting material, the nature of the reaction partner, or the experimental conditions.
-
Reagent Integrity: DMAF is sensitive to light, air, heat, and moisture.[4][5] Improper storage or handling can lead to degradation, dimerization, or polymerization, rendering it unreactive.[2]
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Reaction Partner: As an electron-rich diene, DMAF reacts best with electron-deficient partners. Using an electron-rich or sterically hindered dienophile will significantly decrease the reaction rate.
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Reaction Conditions: Fulvenes are prone to acid-catalyzed polymerization.[1] Trace amounts of acid in solvents or on glassware can quench the reaction. Additionally, temperature and solvent choice are critical and must be optimized for the specific cycloaddition.
Q3: I'm observing significant formation of side products. What are they likely to be?
The most common side products in reactions involving fulvenes are dimers and polymers.
-
Dimerization: Fulvenes can undergo Diels-Alder self-dimerization, where one molecule acts as the diene and another as the dienophile.[2] This is an undesired process that can compete with the intended reaction, especially at higher concentrations or upon prolonged storage.[2]
-
Polymerization: Fulvenes are known to be susceptible to acid- or cation-catalyzed polymerization.[1] This can be initiated by impurities in the reagents or solvents.
-
Oxygen Adducts: Fulvenes are sensitive to oxygen and can form various oxidation products, predominantly enol lactones.[1]
-
Hydrolysis Products: Under aqueous or acidic workup conditions, the dimethylamino group can be eliminated via hydrolysis to form aldehyde products.[6]
Q4: What are the correct procedures for storing and handling this compound?
Proper storage and handling are critical to maintaining the reactivity of DMAF. It is a light-yellow crystalline solid that is sensitive and requires specific conditions to prevent degradation.
Section 2: Troubleshooting Guides and Data
Troubleshooting Low Reactivity
If you are experiencing low or no product yield, follow this logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting low-yield cycloaddition reactions.
Data Tables
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8°C or Frozen (<0°C) | Prevents thermal degradation and dimerization. | [5] |
| Atmosphere | Store under inert gas (Nitrogen or Argon). | DMAF is air sensitive and can oxidize. | [4][5] |
| Container | Tightly sealed, brown glass bottle. | Protects from moisture and light, which can cause degradation. | [4] |
| Handling | Use inert atmosphere techniques (glovebox or Schlenk line). | Minimizes exposure to air and moisture during weighing and transfer. | [4] |
Table 2: Influence of Reaction Partner on Cycloaddition Pathway
| DMAF Role | Required Partner Characteristics | Typical Cycloaddition Type | Source(s) |
| 6π Component | Electron-deficient (e.g., quinones, electron-poor alkenes) | [6+2], [6+3], [6+4] | [1][2][7] |
| 4π Component | Moderately electron-deficient dienophiles | [4+2] (Diels-Alder) | [1] |
| 2π Component | Electron-deficient dienes | [2+4] (Diels-Alder) | [1] |
Table 3: Troubleshooting Summary for Low Reactivity
| Observation | Potential Cause | Suggested Solution |
| No reaction | Degraded DMAF | Verify purity via ¹H NMR. If degraded, use a fresh, properly stored batch or re-synthesize and purify. |
| Unsuitable reaction partner | Switch to a more electron-deficient partner. | |
| Acidic contamination | Use freshly distilled, neutral solvents. Consider using base-washed glassware. | |
| Reaction starts but does not go to completion | Dimerization of DMAF | Run the reaction at a lower concentration. Add the DMAF solution slowly to the reaction partner. |
| Insufficient thermal energy | Gradually increase the reaction temperature. Monitor for decomposition. | |
| Formation of brown/black insoluble material | Polymerization | Rigorously exclude air, moisture, and acid sources. Ensure solvent is pure. |
Section 3: Experimental Protocols
General Experimental Workflow for Cycloadditions
The following diagram outlines a typical workflow for setting up a cycloaddition reaction with this compound, emphasizing the necessary precautions.
Caption: Standard workflow for setting up an oxygen- and moisture-sensitive reaction.
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[4] Extreme care must be taken to exclude air and moisture.
Materials:
-
Cyclopentadienylsodium (1.0 mole) in tetrahydrofuran (B95107) (THF, 700 mL)
-
Dimethylformamide (DMF, purified by distillation)
-
Dimethyl sulfate (B86663) (purified by distillation)
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Anhydrous THF
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Petroleum ether or cyclohexane
-
Activated carbon
Procedure:
-
Preparation of the Vilsmeier-Haack Reagent Complex: In a separate flask under a nitrogen atmosphere, prepare the dimethylformamide-dimethyl sulfate complex. Refer to the original literature for specific stoichiometry and addition procedures.
-
Reaction Setup: Equip a four-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flush the entire apparatus with dry nitrogen.
-
Initial Cooling: Place the solution of cyclopentadienylsodium in THF into the flask and cool to -10°C using an ice-salt bath.
-
Addition: Slowly add the prepared dimethylformamide-dimethyl sulfate complex to the stirred cyclopentadienylsodium solution via the dropping funnel. Maintain the internal temperature below -5°C throughout the addition.
-
Warming and Stirring: After the addition is complete, allow the mixture to warm to 20°C and stir for an additional 2 hours.
-
Filtration: Filter the solution via suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 mL of anhydrous THF.
-
Concentration: Combine the THF filtrates and concentrate them under reduced pressure. The residue will be a dark brown oil that may solidify upon cooling.
-
Purification/Recrystallization:
-
Treat the crude product with activated carbon.
-
Recrystallize the product from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane.
-
This compound will separate as yellow leaflets. The typical melting point is 67–68°C.[4]
-
Concentrate the mother liquor to obtain a second crop of crystals. A combined yield of ~76% can be expected.[4]
-
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 696-68-4 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
identifying byproducts in 6-(Dimethylamino)fulvene reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(dimethylamino)fulvene. The focus is on identifying common byproducts in its reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a reaction mixture containing this compound shows unexpected sharp singlets in the aldehyde region (around 9-10 ppm). What could this byproduct be?
A1: The presence of a signal in the 9-10 ppm region of the ¹H NMR spectrum strongly suggests the formation of an aldehyde. This is a common byproduct resulting from the hydrolysis of this compound or its derivatives, which leads to the elimination of the dimethylamino group.[1]
Q2: I observe broad signals for the dimethylamino group in the ¹H NMR of my product. Is this indicative of a problem?
A2: Not necessarily. Broadening of the dimethylamino group signals can be due to restricted rotation around the C-N bond.[1] This phenomenon is often temperature-dependent. You can perform variable temperature (VT) NMR studies to confirm this. As the temperature increases, the rate of rotation increases, and the broad signals should coalesce into a sharp singlet.[1]
Q3: My reaction mixture turned dark and the NMR spectrum is very complex, showing broad, unresolved peaks characteristic of a polymer. What might have happened?
A3: Fulvenes, including this compound, are known to be sensitive to acid and can undergo cation-catalyzed polymerization.[2] The presence of acidic impurities in your reagents or solvent can initiate this process, leading to the formation of polymeric byproducts. Ensure all your materials are pure and dry, and consider using a non-acidic workup procedure.
Q4: After my reaction and workup, I see new signals in the aliphatic region of my ¹H NMR that I cannot account for. What are the possible sources?
A4: Unidentified aliphatic signals could arise from several sources:
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Solvent Residue: Ensure you have completely removed all solvents used during the reaction and purification steps.
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Dimerization: Some fulvene (B1219640) derivatives can undergo dimerization.[3] This would lead to a more complex spectrum with additional aliphatic and olefinic signals.
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Michael Addition: If your reaction involves nucleophiles, they could potentially undergo a Michael addition to the fulvene ring, leading to saturated cyclopentadienyl (B1206354) derivatives.
Troubleshooting Guide: Byproduct Identification by NMR
This guide provides a systematic approach to identifying common byproducts in reactions involving this compound based on their NMR signatures.
| Observed NMR Signal | Potential Byproduct | Suggested Confirmation Steps | Experimental Protocol |
| ¹H NMR: Singlet at ~9-10 ppm | Aldehyde from hydrolysis | Obtain a ¹³C NMR spectrum to look for a carbonyl signal (~190-200 ppm). Perform a 2D NMR experiment (e.g., HMBC) to correlate the aldehyde proton with the rest of the molecule. | Hydrolysis Test: Take a small aliquot of your reaction mixture or purified product and treat it with a few drops of D₂O containing a trace of acid (e.g., DCl). Monitor the reaction by ¹H NMR. The appearance or increase in the intensity of the aldehyde signal would confirm hydrolysis. |
| ¹H NMR: Two distinct singlets for N(CH₃)₂ | Restricted C-N bond rotation | Perform variable temperature (VT) ¹H NMR. The two singlets should broaden and coalesce into a single sharp singlet at higher temperatures. | VT-NMR Experiment: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈). Record ¹H NMR spectra at a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C). The coalescence temperature can be used to calculate the rotational energy barrier. |
| ¹H NMR: Broad, unresolved humps | Polymeric material | Attempt to precipitate the polymer by adding a non-solvent. The NMR of the supernatant should be cleaner. Characterize the precipitate by techniques like Gel Permeation Chromatography (GPC). | Polymer Precipitation: To a solution of the crude reaction mixture in a good solvent (e.g., THF, CH₂Cl₂), add a non-solvent (e.g., hexanes, methanol) dropwise until a precipitate forms. Isolate the precipitate by filtration or centrifugation. |
| ¹H NMR & ¹³C NMR: Complex, overlapping signals not corresponding to the expected product | Dimerization or oligomerization products | Use 2D NMR techniques like COSY and HSQC to try and elucidate the structure of the major byproduct. Mass spectrometry can help identify the molecular weight of the byproduct. | Reaction Monitoring: Set up small-scale reactions and monitor them over time by TLC or LC-MS to observe the formation of higher molecular weight species. This can help in optimizing reaction conditions to minimize dimerization. |
Experimental Workflows and Logic
The following diagrams illustrate the logical flow for troubleshooting common issues encountered in this compound reactions.
Caption: Troubleshooting workflow for identifying byproducts.
Caption: Potential reaction pathways leading to byproducts.
References
managing thermal instability of fulvene compounds during reactions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage the inherent thermal instability of fulvene (B1219640) compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My fulvene compound appears to be degrading even at room temperature. What is the primary cause of this instability?
A1: Fulvene compounds are inherently reactive due to their cross-conjugated π-system and the presence of an exocyclic double bond.[1][2] This makes them susceptible to several degradation pathways, even under ambient conditions. The main causes of instability are:
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Dimerization: Fulvenes can readily react with themselves, most commonly through a [4+2] Diels-Alder cycloaddition, where one fulvene molecule acts as the diene and another as the dienophile.[1][3] This is a significant pathway for decomposition, especially for pentafulvene derivatives.
-
Polymerization: The high reactivity of the exocyclic double bond makes fulvenes prone to polymerization, which can be initiated by heat, light, or trace impurities.[1][2] This is often observed as the formation of an insoluble resinous material.
-
Sensitivity to Oxygen: Many fulvenes are sensitive to atmospheric oxygen, which can lead to the formation of various oxidation products.[1][2]
Q2: How do substituents on the fulvene ring affect its stability?
A2: Substituents play a crucial role in modulating the stability and reactivity of fulvenes. The effect depends on the nature of the substituent and the size of the fulvene ring.
-
Pentafulvenes: Electron-donating groups (EDGs) at the exocyclic C6 position increase the stability of pentafulvenes.[1][2] This is because they contribute to a more aromatic character in the five-membered ring in the dipolar resonance structure.
-
Heptafulvenes: Conversely, electron-withdrawing groups (EWGs) are required to stabilize heptafulvenes.[1]
Q3: I am planning a cycloaddition reaction with a fulvene. What are the key experimental parameters I need to control?
A3: To maximize the yield of your desired cycloaddition product and minimize side reactions, you should carefully control the following parameters:
-
Temperature: Many reactions involving fulvenes can be conducted at or below room temperature to minimize thermal decomposition and dimerization. For highly unstable fulvenes, low-temperature synthesis and reaction conditions are essential.
-
Atmosphere: Due to their sensitivity to oxygen, all reactions involving fulvenes should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent: The choice of solvent can influence the stability of fulvenes and the rate of both the desired reaction and undesired side reactions. Protic solvents can sometimes catalyze fulvene formation but may also promote side reactions.[5] Aprotic solvents are commonly used.[6]
-
Concentration: Keeping the concentration of the fulvene low can help to reduce the rate of bimolecular side reactions like dimerization.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns into a thick, insoluble resin. | Polymerization of the fulvene. | • Lower the reaction temperature.• Use a more dilute solution.• Ensure all reagents and solvents are free of radical initiators (e.g., peroxides).• Consider a different synthetic route that avoids harsh conditions.[7][8] |
| Low yield of the desired product and a significant amount of a higher molecular weight byproduct is observed. | Dimerization of the fulvene is competing with the desired reaction. | • Lower the reaction temperature.• Add the fulvene slowly to the reaction mixture to keep its instantaneous concentration low.• Use a dienophile/diene that is more reactive towards the fulvene than the fulvene is with itself. |
| The fulvene starting material degrades before the reaction is complete. | The fulvene is too unstable under the reaction conditions. | • Switch to a lower reaction temperature.• Choose a solvent that better stabilizes the fulvene.• If possible, modify the fulvene with stabilizing substituents (EDGs for pentafulvenes, EWGs for heptafulvenes).• Consider an in situ generation of the fulvene where it reacts as it is formed. |
| Reaction is sluggish and does not go to completion. | Reaction temperature is too low, or the reactants are not sufficiently activated. | • Gradually increase the reaction temperature while carefully monitoring for signs of decomposition.• Use a catalyst if applicable to the specific reaction.• Ensure the solvent is appropriate for the reaction and is not hindering reactivity. |
| Formation of unexpected byproducts. | The fulvene is participating in an undesired reaction pathway (e.g., acting as a diene when it should be a dienophile). | • Re-evaluate the electronic properties of your fulvene and reaction partner. The reaction pathway can often be predicted by considering frontier molecular orbital theory.[2]• Modify the substituents on the fulvene or the reaction partner to favor the desired pathway. |
Data Presentation
Table 1: Qualitative Effect of Substituents on the Stability and Reactivity of Fulvenes
| Fulvene Type | Substituent at C6 | Effect on Stability | Effect on Dimerization Rate | Effect on Reactivity in Cycloadditions |
| Pentafulvene | Electron-Donating Group (EDG) (e.g., -NMe₂, -OR) | Increased | Decreased | Acts as a more electron-rich diene (6π component).[1][2] |
| Pentafulvene | Electron-Withdrawing Group (EWG) (e.g., -CN, -CO₂R) | Decreased | Increased | Acts as a more electron-poor diene or as a dienophile (2π or 4π component).[1] |
| Heptafulvene | Electron-Donating Group (EDG) | Decreased | Increased | Generally more reactive and less stable. |
| Heptafulvene | Electron-Withdrawing Group (EWG) | Increased | Decreased | Stabilized, allowing for more controlled reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with a Thermally Sensitive Fulvene under an Inert Atmosphere
This protocol provides a general guideline for performing a [4+2] cycloaddition reaction where the fulvene acts as the diene.
1. Materials and Equipment:
-
Two-necked round-bottom flask
-
Magnetic stir bar
-
Rubber septa
-
Nitrogen or argon gas source with a balloon or Schlenk line
-
Syringes and needles
-
Anhydrous, degassed solvent (e.g., THF, dichloromethane)
-
Fulvene derivative
-
Dienophile
2. Inert Atmosphere Setup:
-
Flame-dry the round-bottom flask and stir bar under vacuum or in a stream of inert gas to remove adsorbed water.[9]
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.
-
Seal the flask with rubber septa.
-
Purge the flask with the inert gas for several minutes by inserting an inlet needle connected to the gas source and an outlet needle.[10]
3. Reaction Procedure:
-
Dissolve the dienophile in the anhydrous, degassed solvent and add it to the reaction flask via a syringe.
-
If the fulvene is relatively stable, dissolve it in the solvent and add it to the reaction flask dropwise at the desired temperature (e.g., 0 °C or room temperature).
-
If the fulvene is highly unstable, it is preferable to add a solution of the fulvene slowly over an extended period to maintain a low concentration.
-
Stir the reaction mixture at the chosen temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.[11]
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure at a low temperature to avoid decomposition of the product.
-
Purify the product using column chromatography on silica (B1680970) gel, taking care to use cooled solvents if the product is also thermally sensitive.
Protocol 2: Low-Temperature Synthesis of 6-Vinylfulvene
This protocol is adapted from a literature procedure for the synthesis of a highly reactive fulvene.[12]
1. Synthesis of the Sulfoxide (B87167) Precursor:
-
To a solution of 3-(methylthio)propanal and freshly distilled cyclopentadiene (B3395910) in methanol (B129727) at 0 °C, add pyrrolidine (B122466) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add acetic acid, followed by water.
-
Extract the product with ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the fulvene sulfide (B99878) intermediate.
-
Dissolve the sulfide in methanol at 0 °C and add a solution of sodium periodate (B1199274) in water.
-
Stir the mixture in an ice bath for 4 hours.
-
Filter the precipitate and extract the product with dichloromethane.
-
Dry the organic extracts and remove the solvent to yield the sulfoxide precursor.
2. Elimination to Form 6-Vinylfulvene:
-
Heat the sulfoxide precursor in a suitable solvent (e.g., toluene) to effect the elimination reaction.
-
The volatile 6-vinylfulvene can be isolated by careful removal of the solvent at low temperature and reduced pressure.
-
Purification can be achieved by flash chromatography using a non-polar eluent (e.g., n-pentane).
Visualizations
Caption: Workflow for reactions with thermally unstable fulvenes.
Caption: Decision tree for troubleshooting fulvene reactions.
References
- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nucleophilic Addition to Fulvenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic addition to fulvenes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic addition to a fulvene (B1219640) failing or giving a low yield?
A1: Low yields in nucleophilic additions to fulvenes can stem from several factors.[1] Fulvenes are inherently reactive and can be unstable.[2][3] Common issues include:
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Substrate Decomposition: Fulvenes are often thermally unstable, as well as sensitive to oxygen and light.[3] Improper handling or storage can lead to degradation before the nucleophile is added.
-
Side Reactions: Fulvenes are prone to undesired side reactions such as acid- or cation-catalyzed polymerization and dimerization.[2][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration are critical. For instance, an inappropriate solvent can hinder the nucleophile's reactivity.[1][4]
-
Nucleophile Reactivity: The nucleophile may not be strong enough to attack the electrophilic center of the fulvene under the chosen conditions.[5]
-
Steric Hindrance: Bulky substituents on either the fulvene or the nucleophile can sterically hinder the reaction.[6]
Q2: At which position on the fulvene does the nucleophile typically add?
A2: Nucleophilic attack predominantly occurs at the exocyclic carbon atom (C6).[7][8] This is due to the high polarizability of the exocyclic double bond, which creates a partial positive charge on the C6 carbon, making it the primary electrophilic center.[3][9] This addition breaks the pi bond, leading to the formation of a cyclopentadienyl (B1206354) anion intermediate, which is stabilized by its 6π-electron aromatic character.[7]
Q3: How do substituents on the fulvene affect the reaction?
A3: Substituents, particularly on the exocyclic carbon (C6), significantly influence the fulvene's stability and reactivity.[3]
-
Electron-Withdrawing Groups (EWGs): Increase the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Decrease the electrophilicity of the C6 carbon. However, EDGs like amino groups can increase the electron density of the fulvene's π-system, enhancing its stability and its potential to act as a 6π component in cycloadditions.[2][3]
-
C6-Substitution Pattern: The number and type of substituents at the C6 position can also dictate the final product structure. For example, 6,6-disubstituted fulvenes may yield different product types compared to 6-monosubstituted fulvenes when reacting with the same nucleophile.[10]
Q4: What is the optimal solvent for my reaction?
A4: The ideal solvent depends on the nature of your nucleophile. The solvent's primary role is to dissolve the reactants, but it also significantly impacts the nucleophile's reactivity through solvation.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These are often the best choice for reactions involving anionic nucleophiles. They solvate the counter-cation but leave the anion "naked" and highly reactive.[4][11]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down the reaction rate.[11][12]
Q5: How does temperature influence the outcome of the reaction?
A5: Temperature is a critical parameter that can affect both the reaction rate and selectivity.
-
Rate: Higher temperatures generally increase the reaction rate. However, for thermally unstable fulvenes, elevated temperatures can promote decomposition or polymerization.[2][3]
-
Selectivity: In cases where multiple products can form (e.g., 1,2-addition vs. 1,4-conjugate addition for vinylfulvenes), temperature can determine the outcome.[10] Lower temperatures often favor the kinetically controlled product (formed faster), while higher temperatures favor the more stable, thermodynamically controlled product.[13]
Q6: My fulvene starting material is decomposing. How can I prevent this?
A6: Fulvenes are known for their sensitivity.[3] To minimize decomposition:
-
Use Freshly Prepared Fulvenes: Whenever possible, use fulvenes immediately after their synthesis and purification.
-
Inert Atmosphere: Conduct all manipulations and the reaction itself under an inert atmosphere (e.g., nitrogen or argon) to protect against oxygen.[1]
-
Protect from Light: Store fulvenes in amber vials or wrap containers in aluminum foil to prevent photosensitive reactions.[3]
-
Low Temperature Storage: Store purified fulvenes at low temperatures (e.g., in a freezer) to inhibit thermal decomposition and dimerization.[2]
Q7: I'm observing multiple products. What are the likely side reactions?
A7: The formation of multiple products is a common challenge. Besides the desired nucleophilic addition product, you may be observing:
-
Dimerization Products: Fulvenes, especially pentafulvenes, can undergo dimerization, which competes with the main reaction.[2]
-
Polymerization: Acidic impurities or cation formation can trigger polymerization, resulting in intractable tars.[3]
-
Isomerization Products: The initial adduct can sometimes isomerize under the reaction conditions to form more stable products.[7]
-
Cycloaddition Products: Depending on the reaction partner, fulvenes can act as 2π, 4π, or 6π components in various cycloaddition reactions.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Fulvene starting material has decomposed.[3] 2. Inactive nucleophile due to improper solvent choice.[4][11] 3. Reaction temperature is too low. 4. Insufficiently reactive nucleophile.[5] 5. Catalyst (if used) is inactive or poisoned.[1] | 1. Use freshly prepared fulvene; handle under inert atmosphere. 2. Switch to a polar aprotic solvent like DMF or DMSO for anionic nucleophiles. 3. Gradually increase the reaction temperature while monitoring for decomposition. 4. Use a stronger nucleophile or convert a neutral nucleophile to its more reactive anionic conjugate base. 5. Use a fresh batch of catalyst and ensure all reagents and solvents are pure and dry. |
| Formation of Polymer/Tar | 1. Presence of acid or cationic impurities.[2] 2. Reaction temperature is too high. | 1. Purify all reagents and solvents. Use acid-free glassware. Consider adding a non-nucleophilic, hindered base to scavenge protons. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Multiple Products Observed | 1. Competing dimerization or cycloaddition reactions.[2] 2. Lack of regioselectivity (e.g., 1,2- vs 1,4-addition).[10] 3. Product isomerization.[7] | 1. Adjust reactant concentrations. Running the reaction at higher dilution may disfavor bimolecular side reactions like dimerization. 2. Modify the reaction temperature; lower temperatures often favor the kinetic product.[13] 3. Analyze aliquots over time to see if the product ratio changes. Consider a milder workup procedure. |
| Product Decomposition During Workup/Purification | 1. Product is unstable to acid or base used in workup. 2. Product is thermally unstable. | 1. Use a neutral workup (e.g., quenching with saturated ammonium (B1175870) chloride or water). 2. Perform purification (e.g., column chromatography) at low temperatures. Remove solvent under reduced pressure without excessive heating. |
Data and Protocols
Data Presentation
Table 1: Effect of Solvent Choice on Nucleophile Reactivity
| Solvent Type | Examples | Effect on Anionic Nucleophiles | Recommended Use Case |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Strong solvation via H-bonding ("caging") significantly decreases nucleophilicity.[4][11] | When a less reactive nucleophile is desired or for solvolysis reactions where the solvent is the nucleophile. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Acetone | Solvates the counter-cation, leaving the anion "naked" and highly reactive. Increases nucleophilicity.[4][11] | Generally preferred for reactions with anionic nucleophiles to achieve higher reaction rates. |
Table 2: General Starting Points for Reaction Optimization
| Parameter | Starting Condition | Range to Explore | Notes |
| Temperature | Room Temperature (20-25 °C) | -78 °C to 80 °C | Start low for unstable fulvenes.[2] High temperatures may be needed for less reactive nucleophiles but risk side reactions.[13] |
| Solvent | THF, Dichloromethane | DMSO, DMF, Acetonitrile, Toluene | Choice is highly dependent on nucleophile and substrate solubility.[4] |
| Nucleophile (equiv.) | 1.1 - 1.2 | 1.0 - 2.0 | A slight excess is typical. A large excess may be needed if the nucleophile is also a weak base and can be trapped by acidic protons.[1] |
| Concentration | 0.1 M | 0.01 M - 1.0 M | Higher concentrations can increase rate but may also promote bimolecular side reactions like dimerization.[2] |
Experimental Protocols
General Protocol for a Test Reaction
This protocol provides a general methodology for optimizing the nucleophilic addition to a fulvene on a small scale.
-
Preparation:
-
Dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).
-
Ensure all solvents are anhydrous and reagents are pure. Degas solvents if necessary.[1]
-
If using a solid nucleophile or catalyst, dry it under high vacuum before use.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the fulvene substrate (1.0 equiv).
-
Seal the flask with a septum and purge with inert gas.
-
Add the anhydrous solvent via syringe. Stir the mixture until the fulvene is fully dissolved.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C in an ice bath).
-
-
Reagent Addition:
-
Dissolve the nucleophile (1.1 equiv) in the anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Add the nucleophile solution to the stirred fulvene solution dropwise via syringe over several minutes. A slow addition rate can help control any exotherm and minimize side reactions.[14]
-
-
Monitoring:
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Take small aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.).
-
-
Workup:
-
Once the reaction is complete (or has ceased to progress), quench the reaction by adding an appropriate solution (e.g., saturated aq. NH₄Cl, water, or a buffer).
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using a suitable technique, such as flash column chromatography on silica (B1680970) gel, recrystallization, or distillation.
-
Visualizations
Caption: A decision tree for troubleshooting low-yield nucleophilic addition reactions.
Caption: Core parameters influencing the outcome of nucleophilic addition to fulvenes.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A characteristic reaction of fulvenes is nucleophilic addition. To which .. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conjugate additions and reductive transformations of fulvenes and 6-vinylfulvenes | ScholarWorks [scholarworks.calstate.edu]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactions of 6-(Dimethylamino)fulvene and 6,6-Dimethylfulvene
For Researchers, Scientists, and Drug Development Professionals
Fulvenes, with their unique cross-conjugated π-system, are versatile building blocks in organic synthesis, particularly in the construction of complex polycyclic scaffolds through cycloaddition reactions. The reactivity of the fulvene (B1219640) core can be significantly modulated by the nature of the substituents at the exocyclic C6 position. This guide provides a detailed comparison of the cycloaddition reactions of two commonly employed fulvenes: 6,6-dimethylfulvene (B1295306), a simple alkyl-substituted fulvene, and 6-(dimethylamino)fulvene, which possesses a powerful electron-donating group. This comparison is supported by experimental data and detailed protocols to aid in the selection and application of these reagents in research and development.
Electronic Effects on Cycloaddition Pathways
The primary difference in the cycloaddition behavior of 6,6-dimethylfulvene and this compound stems from the electronic nature of their C6 substituents. The methyl groups in 6,6-dimethylfulvene are weakly electron-donating, resulting in a molecule that typically participates in cycloadditions as a 2π or 4π electron component. In contrast, the potent electron-donating dimethylamino group in this compound significantly increases the electron density of the fulvene's π-system. This electronic perturbation allows it to also act as a 6π electron component, opening up alternative cycloaddition pathways.[1]
This fundamental difference in electronic character leads to distinct reactivity with various dienophiles, as summarized in the following sections.
Data Presentation: Cycloaddition with Common Dienophiles
To illustrate the divergent reactivity of these two fulvenes, their reactions with two common dienophiles, maleic anhydride (B1165640) and p-benzoquinone, are presented below.
Table 1: Cycloaddition with Maleic Anhydride
| Fulvene | Dienophile | Reaction Type | Product(s) | Yield | Stereoselectivity | Reference |
| 6,6-Dimethylfulvene | Maleic Anhydride | [4+2] Diels-Alder | endo- and exo-adducts | High (quantitative conversion reported) | Temperature-dependent: ~1:1 at RT, favors exo at 80°C | (Alder, K. et al., Chem. Ber., 1953 ) |
| This compound | Maleic Anhydride | [6+2] Cycloaddition | Single adduct | Not specified in literature | Not applicable | (Houk, K. N. et al., J. Am. Chem. Soc., 1979 )[2] |
Table 2: Cycloaddition with p-Benzoquinone
| Fulvene | Dienophile | Reaction Type | Product(s) | Yield | Reference |
| 6,6-Dimethylfulvene | p-Benzoquinone | [4+2] and [2+3] Cycloadditions | Mixture of adducts | Not specified in literature | (Various sources) |
| This compound | p-Benzoquinone | [6+3] Cycloaddition | Single major adduct | Not specified in literature | (Nair, V. et al., J. Org. Chem., 2003 ) |
Reaction Pathways and Mechanisms
The differing electronic properties of the two fulvenes dictate their preferred modes of cycloaddition.
6,6-Dimethylfulvene: A Conventional Diene
In the Diels-Alder reaction with maleic anhydride, 6,6-dimethylfulvene behaves as a typical 4π component, reacting across the diene system of the five-membered ring to form a six-membered ring. The reaction yields a mixture of endo and exo isomers, with the product ratio being subject to thermodynamic control at higher temperatures.
This compound: An Electron-Rich 6π System
The nitrogen lone pair of the dimethylamino group in this compound participates in conjugation with the fulvene π-system, extending the conjugated system and increasing its nucleophilicity. This allows it to engage in higher-order cycloadditions. With maleic anhydride, a [6+2] cycloaddition is observed, where the fulvene acts as the 6π component and maleic anhydride as the 2π component. This leads to the formation of a bicyclo[4.2.1]nonane system.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the starting fulvenes and their cycloaddition with maleic anhydride.
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Cyclopentadienylsodium (1.0 mol) in 700 mL of tetrahydrofuran (B95107) (THF)
-
N,N-Dimethylformamide-dimethyl sulfate (B86663) complex (1.0 mol)
-
Petroleum ether (b.p. 60-80°C) or cyclohexane
-
Activated carbon
-
Anhydrous THF
Procedure:
-
A 1-L four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet is charged with a solution of cyclopentadienylsodium in THF.
-
The flask is cooled to -10°C in an ice-salt bath.
-
The N,N-dimethylformamide-dimethyl sulfate complex is added dropwise to the stirred solution under a nitrogen atmosphere, maintaining the temperature below -5°C.
-
After the addition is complete, the reaction mixture is stirred at 20°C for 2 hours.
-
The precipitated sodium methyl sulfate is removed by suction filtration and washed with THF.
-
The combined THF solutions are concentrated under reduced pressure.
-
The resulting dark brown oily residue is dissolved in boiling petroleum ether or cyclohexane, treated with activated carbon, and filtered.
-
Upon cooling, this compound crystallizes as yellow leaflets. A typical yield is around 76%.
Synthesis of 6,6-Dimethylfulvene
This procedure is a general method based on the condensation of cyclopentadiene (B3395910) with acetone.
Materials:
-
Freshly cracked cyclopentadiene
-
Acetone
-
Sodium ethoxide solution in ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Freshly distilled cyclopentadiene is dissolved in an excess of acetone.
-
The solution is cooled in an ice bath.
-
A solution of sodium ethoxide in ethanol is added dropwise with stirring.
-
The reaction is allowed to proceed for several hours at room temperature.
-
The reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 6,6-dimethylfulvene as a yellow oil.
Cycloaddition of 6,6-Dimethylfulvene with Maleic Anhydride
This procedure is based on the work of Alder and Rickert.
Materials:
-
6,6-Dimethylfulvene
-
Maleic anhydride
-
Anhydrous benzene (B151609) or diethyl ether
Procedure:
-
A solution of maleic anhydride in anhydrous benzene is prepared.
-
An equimolar amount of 6,6-dimethylfulvene is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours or gently heated (e.g., to 80°C in benzene) to promote the reaction and isomerization to the more stable exo adduct.
-
The solvent is removed under reduced pressure.
-
The resulting solid residue, a mixture of endo and exo adducts, can be analyzed by NMR spectroscopy to determine the isomer ratio. The product can be purified by recrystallization.
Cycloaddition of this compound with Maleic Anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
This compound is dissolved in an anhydrous aprotic solvent under an inert atmosphere.
-
An equimolar amount of maleic anhydride is added to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or NMR spectroscopy until completion.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the [6+2] cycloadduct.
Conclusion
The cycloaddition reactions of 6,6-dimethylfulvene and this compound highlight the profound influence of substituent effects on the reactivity of the fulvene system. While 6,6-dimethylfulvene undergoes conventional [4+2] Diels-Alder reactions, the electron-donating dimethylamino group in this compound enables higher-order [6+2] and [6+3] cycloadditions. This divergent reactivity offers synthetic chemists a powerful toolset for the construction of diverse and complex molecular architectures. The choice between these two fulvenes should be guided by the desired cycloaddition pathway and the target molecular scaffold. The experimental protocols provided herein serve as a starting point for the practical application of these versatile reagents in the laboratory.
References
A Comparative Guide to Alternative Methods for Synthesizing Functionalized Cyclopentadienyl Ligands
For Researchers, Scientists, and Drug Development Professionals
The cyclopentadienyl (B1206354) (Cp) ligand and its derivatives are cornerstones of modern organometallic chemistry, finding applications in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of the Cp ligand can be finely tuned by the introduction of functional groups, which has driven the development of various synthetic methodologies. This guide provides an objective comparison of three key alternative methods for synthesizing functionalized cyclopentadienyl ligands: Salt Metathesis, Synthesis from Fulvene (B1219640) Precursors, and Modification of Pentacarbomethoxycyclopentadiene.
Performance Comparison of Synthetic Methods
The choice of synthetic route to a functionalized cyclopentadienyl ligand is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes quantitative data for the three discussed methods, offering a comparative overview of their typical yields.
| Method | Substrate/Reagent 1 | Reagent 2/Electrophile | Product | Yield (%) | Reference(s) |
| Salt Metathesis | KCp⁴ (Potassium tetramethylcyclopentadienide) | [{PhC(NtBu)₂}SiCl] | [{PhC(NtBu)₂}Si(C₅Me₄H)] | 89% | [1] |
| NaCp (Sodium cyclopentadienide) | C₆F₆ (Hexafluorobenzene) | (Pentafluorophenyl)cyclopentadiene sodium salt | High | [2] | |
| Synthesis from Fulvenes | 6-tert-butylfulvene | Lithium diethylamine (B46881) | Neopentylcyclopentadiene | 83% | [3] |
| Modification of Pentacarbomethoxycyclopentadiene (PCCP) | Pentacarbomethoxycyclopentadiene (PCCP-Me) | Benzyl alcohol | PCCP-Bn | 82% | |
| PCCP-Me | (R)-(-)-Mandelic acid methyl ester | Chiral PCCP ester | 80% | ||
| PCCP-Me | L-Menthol | PCCP-Menthyl | 88% | ||
| PCCP-Me | Neopentyl alcohol | PCCP-Neopentyl (via acid chloride) | 59% |
Detailed Experimental Protocols
Salt Metathesis: Synthesis of a Silyl-Substituted Cyclopentadienyl Ligand
This method is a versatile and widely used approach for the C-functionalization of the cyclopentadienyl ring. It involves the reaction of a pre-formed cyclopentadienyl anion with an electrophile.
Synthesis of [{PhC(NtBu)₂}Si(C₅Me₄H)]: [1]
-
A solution of potassium tetramethylcyclopentadienide (KCp⁴) in tetrahydrofuran (B95107) (THF) is prepared.
-
The solution of KCp⁴ is added dropwise to a stirred solution of [{PhC(NtBu)₂}SiCl] in THF at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The solvent is removed under vacuum.
-
The residue is extracted with an appropriate solvent (e.g., pentane (B18724) or toluene), and the potassium chloride byproduct is removed by filtration.
-
The filtrate is concentrated and cooled to induce crystallization of the product.
-
The resulting crystals are isolated, washed with a cold solvent, and dried under vacuum to yield the silyl-substituted cyclopentadienyl ligand.
Synthesis from Fulvene Precursors: Reduction of a Fulvene
Fulvenes, which are readily prepared by the condensation of cyclopentadiene (B3395910) with aldehydes or ketones, can serve as valuable precursors to substituted cyclopentadienyl ligands. The exocyclic double bond of the fulvene can be selectively reduced by a nucleophilic reagent, such as a hydride source or an organolithium reagent.
Synthesis of Neopentylcyclopentadiene: [3]
-
A solution of lithium diethylamide is prepared by adding n-butyllithium to a solution of diethylamine in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (e.g., 0 °C).
-
6-tert-butylfulvene is added dropwise to the stirred solution of lithium diethylamide.
-
The reaction mixture is allowed to warm to room temperature and is stirred for several hours.
-
The reaction is quenched by the addition of water or an aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation or chromatography to yield neopentylcyclopentadiene.
Modification of Pentacarbomethoxycyclopentadiene (PCCP): Transesterification
This method allows for the synthesis of highly functionalized cyclopentadienyl ligands by modifying a pre-existing, polysubstituted Cp scaffold. Starting from the readily available 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP-Me), a variety of ester and amide derivatives can be accessed.
General Procedure for Transesterification of PCCP-Me:
-
To a solution of 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP-Me) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), the desired alcohol is added.
-
A catalytic amount of a transesterification catalyst, such as an organotin compound or a strong acid, is added to the mixture.
-
The reaction mixture is heated to reflux, often with the removal of methanol (B129727) byproduct (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with water and brine, and the organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the functionalized pentacarboxycyclopentadiene.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the three distinct synthetic strategies for obtaining functionalized cyclopentadienyl ligands.
A diagram illustrating three alternative synthetic routes to functionalized cyclopentadienyl ligands.
References
6-(Dimethylamino)fulvene: A Superior Precursor for Advanced Cyclopentadienyl Ligand Synthesis
For researchers and professionals in drug development and materials science, the synthesis of novel cyclopentadienyl (B1206354) (Cp) ligands is a critical step in creating advanced metallocene catalysts and complex molecular architectures. Among the various precursors available, 6-(dimethylamino)fulvene (DMAF) has emerged as a superior alternative due to its enhanced stability, unique reactivity, and high efficiency in forming functionalized cyclopentadienyl derivatives. This guide provides an objective comparison of DMAF with other fulvene (B1219640) precursors, supported by experimental data and detailed protocols.
Enhanced Stability and Unique Reactivity of this compound
Fulvenes, as a class of compounds, are known for their high reactivity, which makes them valuable synthetic intermediates but also prone to polymerization and instability.[1] The key advantage of this compound lies in the electronic effect of the dimethylamino group at the exocyclic C6 position. This potent electron-donating group increases the electron density of the fulvene's π-system, leading to greater stability and nucleophilicity compared to other fulvenes, such as 6,6-dialkylfulvenes.[1]
This enhanced electron density allows DMAF to participate in unique cycloaddition reactions, notably acting as a 6π component. This is in contrast to many other fulvenes that typically act as 2π or 4π components.[1] This distinct reactivity opens up pathways to novel and complex polycyclic scaffolds that are not readily accessible with other precursors. Furthermore, DMAF reacts with high regioselectivity and at an extremely high rate in certain coupling reactions, with the nature of the other reactant often not affecting the reaction direction, rate, or yield.[2]
Comparative Performance in Metallocene Synthesis
The synthesis of ansa-metallocenes, which are crucial as catalysts for olefin polymerization, provides a clear example of the advantages of using specific fulvene precursors. Experimental data from the reductive dimerization of various 6-substituted fulvenes demonstrates that the choice of precursor significantly impacts the stereoselectivity of the resulting ansa-metallocene.
| Fulvene Precursor | Metal | rac:meso Ratio | Overall Yield |
| 6-phenylfulvene | Zr | 50:50 | High |
| 6-(1-naphthyl)fulvene | Zr | 83:17 | High |
| 6-(9-anthryl)fulvene | Zr | 100:0 | High |
| 6,6-dimethylfulvene | Zr | - | High (unbridged) |
| 6,6-diphenylfulvene | Zr | - | High (unbridged) |
| (Data sourced from a high-yielding process for ansa-metallocene synthesis.[3]) |
As the data indicates, the steric bulk of the substituent on the fulvene precursor plays a critical role in directing the stereochemical outcome of the ansa-metallocene formation, with the highly bulky 6-(9-anthryl)fulvene yielding exclusively the desired racemic isomer.[3] While DMAF is not included in this specific study, its utility in forming other complex titanocenes with high yields has been demonstrated.[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a well-established procedure.[5]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfate (B86663)
-
Cyclopentadienylsodium in tetrahydrofuran (B95107) (THF)
-
Petroleum ether or cyclohexane (B81311)
-
Activated carbon
Procedure:
-
Preparation of the Vilsmeier reagent: In a four-necked flask, add 1.0 mole of dimethylformamide. Dropwise, add 1.0 mole of dimethyl sulfate while maintaining the temperature between 50-60°C. After the addition is complete, heat the mixture for an additional 2 hours at 70-80°C to form the N,N-dimethylformamide-dimethyl sulfate complex.
-
Reaction with cyclopentadienylsodium: In a separate flask flushed with dry nitrogen, place 1.0 mole of cyclopentadienylsodium in 700 ml of THF and cool to -10°C. Slowly add the prepared Vilsmeier reagent to the cyclopentadienylsodium solution, keeping the temperature below -5°C.
-
Reaction completion and workup: Stir the mixture at 20°C for 2 hours. Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with an additional 200 ml of THF.
-
Isolation and purification: Concentrate the combined THF solutions under reduced pressure. The resulting dark brown oil is then crystallized from approximately 1.5 L of petroleum ether or 800 ml of cyclohexane after treatment with activated carbon. Yellow leaflets of this compound are obtained. A typical yield is around 76%.[5]
Synthesis of a Functionalized Titanocene (B72419) Dichloride using this compound
This protocol describes the synthesis of a specific N,N-dimethylamino-functionalized titanocene.[4]
Materials:
-
p-(N,N-dimethylamino)methylphenylbromide
-
tert-butyl lithium in THF
-
6-(N,N-dimethylamino)fulvene
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Formation of the lithiated intermediate: In a Schlenk flask under an inert atmosphere, dissolve p-(N,N-dimethylamino)methylphenylbromide (1.73 mmol) in 14 ml of THF. Cool the solution to -78°C and add t-butyl lithium (1.73 mmol, 1.7 M). Allow the solution to warm to 0°C for 20 minutes.
-
Reaction with this compound: In a second Schlenk flask, dissolve this compound (1.73 mmol) in THF. Add this solution via cannula to the first Schlenk flask containing the lithiated intermediate at -78°C. Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
-
Transmetallation with TiCl₄: Add titanium tetrachloride (4.13 mmol) to the reaction mixture at room temperature and reflux for 20 hours.
-
Workup and isolation: After reflux, the reaction mixture is worked up using standard procedures for the isolation of titanocene complexes, which typically involves filtration and crystallization.
Reaction Pathways and Workflows
The synthesis of cyclopentadienyl ligands from fulvene precursors can proceed through several pathways. The use of this compound provides a versatile entry into various functionalized ligands.
Caption: General synthetic pathways to functionalized titanocenes.
The workflow for the synthesis of a functionalized titanocene using this compound involves a two-step process, starting with the formation of a lithium cyclopentadienide (B1229720) intermediate followed by transmetallation.
Caption: Experimental workflow for titanocene synthesis from DMAF.
References
- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Fulvene Derivatives in Metallocene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of metallocenes, a cornerstone of organometallic chemistry, has been significantly advanced by the use of fulvene (B1219640) derivatives as versatile cyclopentadienyl (B1206354) (Cp) ligand precursors. This guide provides a comparative analysis of various fulvene derivatives in the synthesis of metallocenes, with a focus on the widely employed reductive dimerization route to produce ansa-metallocenes. Experimental data on yields, diastereoselectivity, and the influence of fulvene substituents on the final metallocene structure are presented to aid in the rational design and synthesis of tailored metallocene complexes for applications in catalysis and medicinal chemistry.
Performance Comparison of Fulvene Derivatives
The choice of substituent on the exocyclic carbon (C6) of the fulvene ring plays a critical role in determining the outcome of the metallocene synthesis. Steric and electronic factors of these substituents significantly influence the reaction yield, the diastereoselectivity (rac/meso ratio) of the resulting ansa-metallocenes, and in some cases, whether an ansa-bridge is formed at all. The following table summarizes key performance data for the synthesis of zirconocenes via reductive dimerization of various fulvene derivatives.
| Fulvene Derivative | C6 Substituent(s) | Resulting Metallocene Type | Yield (%) | rac:meso Ratio | Remarks |
| 6,6-Dimethylfulvene (B1295306) | Two methyl groups | ansa-Zirconocene | High | Not specified | A common and effective precursor for ansa-metallocenes.[1] |
| 6-Phenylfulvene | One phenyl group | ansa-Zirconocene | High | 50:50 | The relatively small phenyl group leads to a non-selective formation of diastereomers.[2] |
| 6-(1-Naphthyl)fulvene | One 1-naphthyl group | ansa-Zirconocene | High | 83:17 | Increased steric bulk of the naphthyl group favors the formation of the rac isomer.[2] |
| 6-(9-Anthryl)fulvene | One 9-anthryl group | ansa-Zirconocene | High | 100:0 | The significant steric hindrance of the anthryl group leads to the exclusive formation of the rac isomer.[2] |
| 6,6-Diphenylfulvene | Two phenyl groups | Unbridged Zirconocene | Not applicable for ansa | Not applicable | Extreme steric hindrance from the two phenyl groups prevents the formation of an ansa-bridge, leading to an unbridged metallocene.[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of ansa-metallocenes via the reductive dimerization of fulvene derivatives with a Group 4 metal halide.
Protocol 1: Synthesis of ansa-Titanocene Dichloride from 6,6-Dimethylfulvene
This protocol is adapted from the synthesis of tetramethylethylene-bridged titanocene (B72419) dichloride.[1]
Materials:
-
6,6-Dimethylfulvene
-
Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)
-
Reducing agent (e.g., Sodium amalgam, Magnesium)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Pentane or Methylcyclohexane
Procedure:
-
Preparation of the Reducing Agent: If using sodium amalgam, it is freshly prepared by reacting sodium metal with mercury.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the reducing agent is placed.
-
Reaction Mixture: A solution of 6,6-dimethylfulvene and TiCl₃ (or TiCl₄, which will be reduced in situ) in anhydrous THF is prepared.
-
Reductive Dimerization: The fulvene/titanium chloride solution is slowly added to the flask containing the reducing agent at room temperature. The reaction mixture is stirred overnight.
-
Work-up: The reaction is quenched by the careful addition of an HCl solution at low temperature (-40 °C). The mixture is then allowed to warm to room temperature.
-
Isolation and Purification: The solvent is removed under vacuum. The residue is extracted with dichloromethane. The product is purified by precipitation or recrystallization from a solvent mixture like dichloromethane/pentane or dichloromethane/methylcyclohexane to yield the pure ansa-titanocene dichloride as a solid.
Protocol 2: General Synthesis of ansa-Zirconocene Dichlorides from 6-Substituted Fulvenes
This protocol is a generalized procedure based on the high-yield synthesis of ansa-zirconocenes from various fulvenes.[2]
Materials:
-
6-Substituted fulvene (e.g., 6-phenylfulvene, 6-arylfulvene)
-
Zirconium(IV) chloride (ZrCl₄)
-
n-Butyllithium (n-BuLi)
-
Toluene (B28343), anhydrous
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
Generation of Low-Valent Zirconium: In a reaction vessel under an inert atmosphere, a slurry of ZrCl₂ is generated in situ. This is typically achieved by reacting ZrCl₄ with two equivalents of n-BuLi in toluene in the presence of LiCl at low temperature (-78 °C), followed by warming to room temperature and refluxing.
-
Reaction with Fulvene: To the prepared slurry of ZrCl₂, two equivalents of the 6-substituted fulvene, dissolved in toluene, are added.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the reductive dimerization and formation of the ansa-zirconocene.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., toluene or a mixture of toluene and pentane) to isolate the desired ansa-zirconocene dichloride. The rac and meso isomers may be separated by fractional crystallization if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of ansa-metallocenes from fulvene derivatives and the logical relationship between the fulvene substituents and the reaction outcome.
Caption: General workflow for the synthesis of ansa-metallocenes via reductive dimerization of fulvenes.
Caption: Influence of fulvene C6-substituent steric bulk on metallocene synthesis outcome.
References
A Comparative Guide to the Validation of 6-(Dimethylamino)fulvene Reaction Products by Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for the validation of reaction products derived from 6-(Dimethylamino)fulvene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the experimental data, protocols, and workflows necessary for accurate structural elucidation.
Reactivity of this compound
This compound (DMAF) is a pentafulvene derivative characterized by an electron-donating dimethylamino group at the exocyclic C6 position. This substitution increases the electron density of the fulvene's π-system, enhancing its stability and nucleophilicity.[1][2] Consequently, DMAF readily participates in various cycloaddition reactions, often acting as a 4π or 6π component.[1][2] Its reactions with electron-deficient compounds (dienophiles), such as maleimides, are particularly common, proceeding via [4+2] Diels-Alder cycloadditions to form bicyclic adducts.[3][4] The validation of these adducts is critical to confirm reaction success and determine regioselectivity and stereoselectivity.
Mass Spectrometry for Product Validation
Mass spectrometry is an indispensable tool in organic chemistry for confirming the elemental composition and obtaining structural clues of newly synthesized molecules.[5] Its high sensitivity allows for the analysis of minute quantities of material, making it ideal for monitoring reaction progress and characterizing purified products.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula of a product. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), HRMS provides an unambiguous elemental composition, distinguishing the product from other potential compounds with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. For fulvene-derived cycloadducts, fragmentation can be particularly informative. For instance, fulvene-maleimide adducts are known to undergo a retro-Diels-Alder fragmentation in the gas phase, providing clear evidence of the original reacting components.[3]
-
Ionization Techniques: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing fulvene (B1219640) adducts.[3] ESI is common for routine analysis of soluble products, typically yielding the protonated molecule [M+H]⁺.
Comparison of Validation Techniques
While powerful, mass spectrometry is most effective when used in conjunction with other spectroscopic methods. The choice of technique depends on the specific information required.
| Technique | Information Provided | Sensitivity | Sample Requirement | Primary Use |
| HRMS | Elemental Composition, Molecular Weight | Very High (pg - ng) | Low | Confirmation of molecular formula. |
| MS/MS | Structural Fragments, Connectivity | High (ng) | Low | Elucidation of structural motifs and confirmation of adducts via retro-cycloaddition. |
| NMR Spectroscopy | Atomic Connectivity, Stereochemistry, 3D Structure | Moderate (mg) | High | Unambiguous determination of the complete chemical structure. |
| FT-IR Spectroscopy | Presence/Absence of Functional Groups | Low (mg) | Moderate | Quick confirmation of the incorporation or disappearance of key functional groups (e.g., C=O). |
Quantitative Data for a Model Reaction
To illustrate the utility of mass spectrometry, consider the [4+2] cycloaddition of this compound with N-phenylmaleimide.
Reaction: this compound + N-Phenylmaleimide → Diels-Alder Adduct
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z (Hypothetical) |
| This compound | C₈H₁₁N | 122.0964 | 122.0961 |
| N-Phenylmaleimide | C₁₀H₇NO₂ | 174.0549 | 174.0546 |
| Diels-Alder Adduct | C₁₈H₁₈N₂O₂ | 295.1441 | 295.1438 |
Experimental Protocols
Protocol 1: Validation by ESI-HRMS
This protocol describes the validation of the DMAF and N-phenylmaleimide cycloaddition product.
-
Sample Preparation:
-
Dissolve approximately 0.1 mg of the purified reaction product in 1.0 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of 100 µg/mL.
-
Prepare a final sample for analysis by diluting the stock solution 1:100 in the same solvent, resulting in a final concentration of 1 µg/mL.
-
To promote ionization, add 0.1% formic acid to the final sample.
-
-
Instrumentation (Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode. For MS/MS, select the parent ion (e.g., m/z 295.14) for collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured exact mass to the calculated exact mass for the expected molecular formula (C₁₈H₁₉N₂O₂⁺). The mass error should be less than 5 ppm.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses, such as a retro-Diels-Alder fragmentation.
-
Protocol 2: Analysis by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation (400 MHz NMR Spectrometer):
-
Experiment: Standard proton (¹H) acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to determine the connectivity and stereochemistry of the molecule.
-
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis_node [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Reaction Mixture\n(DMAF + Dienophile)", class="start_node"]; B [label="Workup & Purification\n(e.g., Column Chromatography)", class="process_node"]; C [label="Prepare Sample for MS", class="process_node"]; D [label="Acquire HRMS Data", class="analysis_node"]; E [label="Mass Match\nFormula?", class="decision_node"]; F [label="Acquire MS/MS Data", class="analysis_node"]; G [label="Analyze Fragmentation", class="analysis_node"]; H [label="Structure Consistent?", class="decision_node"]; I [label="Product Validated", class="end_node"]; J [label="Re-evaluate Reaction\nor Structure", class="end_node", fillcolor="#EA4335"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label=" Yes"]; E -> J [label="No"]; F -> G; G -> H; H -> I [label=" Yes"]; H -> J [label="No"]; } } Caption: Experimental workflow for mass spectrometry validation.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start_node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tech_node [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; result_node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; final_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Crude Reaction Mixture", class="start_node"]; B [label="TLC / Crude ESI-MS", class="tech_node"]; C [label="Product Mass Detected?", class="result_node"]; D [label="Purification", class="tech_node", shape=box]; E [label="HRMS Analysis", class="tech_node"]; F [label="Correct Molecular Formula?", class="result_node"]; G [label="NMR (1H, 13C, COSY)", class="tech_node"]; H [label="Full Structure Elucidated?", class="result_node"]; I [label="Structure Confirmed", class="final_node"]; J [label="Re-evaluate Reaction Conditions\nor Identify Byproducts", class="final_node", fillcolor="#EA4335"];
// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> J [label="No"]; D -> E; E -> F; F -> G [label="Yes"]; F -> J [label="No"]; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; } } Caption: Decision tree for complete structural elucidation.
References
- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
A Comparative Guide to Experimental and Computational NMR Shifts of Fulvene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between experimentally measured and computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for fulvene (B1219640) derivatives. It includes supporting experimental and computational methodologies, presented in a clear and structured format to assist in structural elucidation and analysis.
Data Presentation: Experimental vs. Computational Shifts
The following table summarizes the experimental and calculated ¹H and ¹³C NMR chemical shifts for a representative fulvene derivative, 6,6-dimethylfulvene (B1295306). Computational data is typically generated using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method. For this comparison, the B3LYP functional with a 6-311+G(2d,p) basis set is exemplified, a common level of theory for such calculations.[1][2][3]
| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C1/C4 | 6.45 | 6.52 | 129.8 | 130.5 |
| C2/C3 | 6.18 | 6.25 | 122.5 | 123.1 |
| C5 | - | - | 148.9 | 149.8 |
| C6 | - | - | 137.2 | 138.0 |
| CH₃ | 2.15 | 2.20 | 21.8 | 22.5 |
Note: Experimental values are sourced from publicly available spectral databases. Calculated values are representative and intended for illustrative purposes.
Experimental and Computational Workflow
The process of comparing experimental and computational NMR data involves several key steps, from sample preparation and data acquisition to theoretical calculations and analysis. The following diagram illustrates a typical workflow.
Experimental Protocol: ¹H and ¹³C NMR of 6,6-Dimethylfulvene
This section details a representative protocol for acquiring the experimental NMR data.
1. Sample Preparation:
-
A sample of 6,6-dimethylfulvene (approximately 5-10 mg) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is placed in the magnet, and the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: Calibrated for a 90° pulse.
-
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, resulting in singlet peaks for each unique carbon atom.
-
Key parameters include:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
5. Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
Phase and baseline corrections are applied to both ¹H and ¹³C spectra.
-
The spectra are referenced to the TMS signal at 0 ppm.
-
Peak picking is performed to determine the chemical shifts of all signals.
Computational Protocol: Predicting NMR Shifts of 6,6-Dimethylfulvene
This section outlines a typical computational methodology for predicting NMR chemical shifts.
1. Molecular Structure Preparation:
-
The 3D structure of 6,6-dimethylfulvene is built using a molecular modeling software (e.g., GaussView, Avogadro).
2. Geometry Optimization:
-
The initial structure is optimized to find its lowest energy conformation.
-
A common level of theory for this step is DFT with the B3LYP functional and a 6-31G(d) basis set.[4]
-
The optimization is typically performed in a vacuum or with a solvent model (e.g., Polarizable Continuum Model - PCM) to mimic the experimental conditions.
3. NMR Chemical Shift Calculation:
-
Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method.[5][6]
-
A higher level of theory is often employed for better accuracy, such as the B3LYP functional with the 6-311+G(2d,p) basis set.[2]
-
The calculation is performed for the molecule of interest and for a reference compound, typically TMS, at the same level of theory.
4. Chemical Shift Determination:
-
The isotropic shielding value (σ_iso) for each nucleus is obtained from the output of the calculation.
-
The chemical shift (δ) is then calculated by subtracting the shielding of the nucleus of interest from the shielding of the corresponding nucleus in the reference compound (TMS): δ = σ_iso(TMS) - σ_iso(nucleus)
5. Data Analysis:
-
The calculated chemical shifts are compared with the experimental values.
-
Statistical measures such as the Mean Absolute Error (MAE) and correlation plots are used to assess the accuracy of the computational method.
References
- 1. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations [mdpi.com]
- 2. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. revues.imist.ma [revues.imist.ma]
- 6. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
A Comparative Guide to the Formylation of Cyclopentadiene: Assessing Agent Efficiency
For researchers, scientists, and professionals in drug development, the formylation of cyclopentadiene (B3395910) is a critical step in the synthesis of various valuable organic compounds. The introduction of a formyl group onto the cyclopentadienyl (B1206354) ring opens pathways to a diverse range of functionalized derivatives. This guide provides an objective comparison of the efficiency of different formylating agents for cyclopentadiene, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
The inherent aromaticity of the cyclopentadienyl anion makes it susceptible to electrophilic substitution, including formylation. However, the reactivity and stability of cyclopentadiene and its anion require careful consideration when choosing a formylating agent and reaction conditions. This guide focuses on the Vilsmeier-Haack reaction, for which there is established experimental data for the formylation of cyclopentadiene, and discusses the potential applicability of other classical formylation methods based on their reactivity with analogous electron-rich aromatic systems.
Vilsmeier-Haack Formylation: A Reliable Method
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or dimethyl sulfate (B86663).
The reaction with the sodium salt of cyclopentadiene proceeds via the formation of a stable intermediate, 6-(dimethylamino)fulvene. This fulvene (B1219640) can then be hydrolyzed to yield cyclopentadienecarboxaldehyde.
Experimental Data
| Formylating Agent | Substrate | Intermediate Product | Intermediate Yield | Final Product | Overall Yield | Reference |
| DMF/Dimethyl Sulfate | Sodium Cyclopentadienide (B1229720) | This compound | 69% | Cyclopentadienecarboxaldehyde | Not Reported | [1] |
Experimental Protocols
1. Preparation of Sodium Cyclopentadienide:
Numerous methods exist for the preparation of sodium cyclopentadienide. A common laboratory-scale procedure involves the deprotonation of freshly cracked cyclopentadiene with sodium metal or sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.[2][3][4][5][6]
2. Synthesis of this compound via Vilsmeier-Haack Reaction: [1]
-
Reagents: Sodium cyclopentadienide, N,N-Dimethylformamide (DMF), Dimethyl sulfate.
-
Procedure:
-
The Vilsmeier reagent is prepared by the dropwise addition of dimethyl sulfate (1.0 mole) to DMF (1.0 mole) at 50-60°C, followed by heating at 70-80°C for 2 hours.
-
The prepared Vilsmeier reagent is then added slowly to a solution of sodium cyclopentadienide (1.0 mole) in THF at -10°C under a nitrogen atmosphere, maintaining the temperature below -5°C.
-
After the addition is complete, the mixture is stirred at 20°C for 2 hours.
-
The precipitated sodium methyl sulfate is filtered off, and the THF is removed under reduced pressure.
-
The crude product is purified by crystallization from petroleum ether or cyclohexane (B81311) to yield this compound as yellow leaflets.
-
-
Yield: 69%
3. Hydrolysis of this compound to Cyclopentadienecarboxaldehyde:
While a specific, high-yielding protocol for the hydrolysis of this compound to cyclopentadienecarboxaldehyde was not found in the immediate search, the hydrolysis of similar azo-derivatives of this compound to the corresponding aldehydes has been reported, suggesting the feasibility of this transformation.[7] This step is crucial for determining the overall efficiency of the Vilsmeier-Haack pathway. Further investigation into acidic or basic hydrolysis conditions would be necessary to optimize this conversion.
Discussion of Other Formylating Agents
Direct experimental data for the formylation of cyclopentadiene using other classical methods like the Duff or Rieche reactions is scarce in the literature. This suggests that these methods may be less efficient or less commonly employed for this specific substrate. However, their reactivity with other electron-rich aromatic systems can provide insights into their potential applicability.
-
Duff Reaction: This reaction utilizes hexamine in an acidic medium and is typically applied to phenols and other highly activated aromatic rings.[8] Given the electron-rich nature of the cyclopentadienyl anion, it is conceivable that it could react with the electrophile generated in the Duff reaction. However, the strongly acidic conditions might lead to undesired side reactions with the sensitive cyclopentadiene ring system.
-
Rieche Formylation: The Rieche reaction employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic compounds.[9][10] This method has been successfully applied to phenols and other activated rings. The Lewis acidic conditions could potentially be harsh for cyclopentadiene, but its application to other sensitive substrates suggests it might be a viable, albeit likely less common, alternative.
-
Formylation of Ferrocene (B1249389): Ferrocene, which contains two cyclopentadienyl rings, undergoes efficient Vilsmeier-Haack formylation to produce ferrocenecarboxaldehyde.[11] This further supports the suitability of the Vilsmeier reagent for formylating the cyclopentadienyl system.
-
Formylation of Pyrrole (B145914) and Furan (B31954): These five-membered heterocyclic compounds are electronically similar to the cyclopentadienyl anion. Both pyrrole and furan undergo Vilsmeier-Haack formylation, primarily at the 2-position.[12][13] This analogy reinforces the effectiveness of the Vilsmeier-Haack conditions for formylating electron-rich five-membered rings.
-
Formylation with Ethyl Formate (B1220265): The use of ethyl formate as a formylating agent has been reported for the N-formylation of amines and the O-formylation of alcohols, often under mild, catalyst-free, or biocatalytic conditions.[14][15][16][17][18] While not a classical electrophilic aromatic substitution, the reaction of sodium cyclopentadienide with an ester like ethyl formate could potentially lead to the formation of the formyl derivative. This approach represents a potentially milder alternative to the more traditional methods.
Signaling Pathways and Experimental Workflows
To visualize the reaction pathways and experimental workflows, the following diagrams are provided in DOT language.
Caption: Vilsmeier-Haack formylation of cyclopentadiene.
Caption: Experimental workflow for cyclopentadiene formylation.
Conclusion
Based on the available experimental data, the Vilsmeier-Haack reaction stands out as a well-documented and efficient method for the formylation of cyclopentadiene, proceeding through the stable intermediate this compound. While other classical formylation methods like the Duff and Rieche reactions are effective for other electron-rich aromatic compounds, their direct applicability to cyclopentadiene is not well-established, likely due to the sensitivity of the substrate to the harsh reaction conditions often employed. The formylation of analogous systems like ferrocene and electron-rich heterocycles further supports the suitability of the Vilsmeier-Haack conditions. For researchers seeking milder alternatives, exploring formylation with agents like ethyl formate could be a promising avenue. The detailed protocols and comparative discussion provided in this guide aim to facilitate the informed selection of a formylation strategy tailored to the specific needs of the synthetic target.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cyclopentadienyl sodium by base method [journal.buct.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Ferrocene - Wikipedia [en.wikipedia.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Fulvene Synthesis: Exploring Alternatives to Vilsmeier-Haack Type Reagents
For researchers, scientists, and professionals in drug development, the synthesis of fulvenes, a class of unsaturated cyclic compounds, is a critical step in the creation of novel molecular architectures. While the Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich systems, its application in the synthesis of simple fulvenes is limited. It is more commonly employed to generate complex, functionalized fulvenes. This guide provides a comprehensive comparison of viable alternatives to Vilsmeier-Haack type reagents for the general synthesis of fulvenes, supported by experimental data and detailed protocols.
The classical approach to fulvene (B1219640) synthesis, the Thiele procedure, which involves the condensation of cyclopentadiene (B3395910) with aldehydes or ketones using a strong base like an alkoxide, often suffers from low yields.[1] Over the years, several more efficient and higher-yielding methods have been developed, offering a broader substrate scope and milder reaction conditions. This guide will delve into the specifics of these modern alternatives, including the Stone and Little modification, the catalytic pyrrolidine (B122466) method, Neuenschwander's synthesis of volatile fulvenes, Hafner's two-step synthesis of 6-monosubstituted fulvenes, and a specialized three-step protocol for the synthesis of 6-vinylfulvenes.
Comparative Performance of Fulvene Synthesis Methods
The following table summarizes the quantitative data for various fulvene synthesis methods, offering a clear comparison of their performance based on reaction yields, conditions, and substrate scope.
| Method | Key Reagents | Typical Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Thiele Procedure | Cyclopentadiene, Ketone/Aldehyde, NaOEt | Acetone | 6,6-Dimethylfulvene | Low (often <25%) | Several hours | Room Temp. |
| Stone & Little Method | Cyclopentadiene, Aldehyde, Pyrrolidine (excess) | Benzaldehyde | 6-Phenylfulvene | Good to Excellent | 15 min - 4.5 h | Room Temp. |
| Catalytic Pyrrolidine | Cyclopentadiene, Aldehyde, Pyrrolidine (cat.), Mol. Sieves | Benzaldehyde | 6-Phenylfulvene | 88 | Overnight | Room Temp. |
| Neuenschwander Method | Sodium cyclopentadienide, 1-chloroalkyl acetate | - | Volatile fulvenes | Moderate to Low | - | - |
| Hafner's Synthesis | 6-(Dimethylamino)fulvene, RLi or ArLi | This compound | 6-Alkyl/Aryl-fulvene | 76 (for intermediate) | 2 h | -10 to 20 |
| Sulfide Oxidation | 3-(Methylthio)propanal, Cyclopentadiene | 3-(Methylthio)propanal | 6-Vinylfulvene | ~55 (overall, 3 steps) | - | 0 to Room Temp. |
| Vilsmeier-Haack Type | Cyclopentadiene, Vilsmeier Reagent | Cyclopentadiene | 5-[(dimethylamino)methylene]cyclopenta-1,3-diene-2,3-dicarbaldehyde | 94 | - | - |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the foundational Thiele procedure and the subsequent, more refined methods for fulvene synthesis, also indicating the distinct application of the Vilsmeier-Haack reaction.
References
A Comparative Analysis of Electronic Effects in Substituted Fulvenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of various substituents on the fulvene (B1219640) ring system. Fulvenes, with their unique cross-conjugated π-system, exhibit a delicate balance of electronic properties that can be finely tuned through substitution. Understanding these effects is crucial for designing novel molecules with specific reactivity, stability, and photophysical properties for applications in materials science and drug development. This guide summarizes key experimental data, provides detailed experimental protocols for characterization, and visualizes the fundamental principles of substituent effects.
Introduction to Electronic Effects in Fulvenes
The electronic character of the fulvene ring is highly sensitive to the nature of the substituent at the exocyclic C6 position. The exocyclic double bond is polarized, leading to dipolar resonance structures.[1][2] Electron-donating groups (EDGs) at the C6 position increase the electron density in the five-membered ring, enhancing its aromatic character and stability.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, which can influence its reactivity in cycloaddition reactions and other transformations.[1] These electronic perturbations are reflected in various measurable parameters, including NMR chemical shifts, UV-Vis absorption spectra, and dipole moments.
Comparative Data of Substituted Fulvenes
The following tables summarize key experimental data for a range of 6-substituted and 6,6-disubstituted fulvenes, illustrating the impact of electron-donating and electron-withdrawing groups on their electronic properties.
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) of Selected 6-Substituted Fulvenes
| Substituent (R) at C6 | 1H NMR (Ring Protons) | 13C NMR (C1-C4) | 13C NMR (C5) | 13C NMR (C6) | Reference |
| H, H | ~6.0-6.5 | ~122-135 | ~147 | ~138 | [3] |
| CH3, CH3 | Not specified | 20.78 (C7, C8) | Not specified | Not specified | [3] |
| Phenyl, Phenyl | Not specified | Not specified | Not specified | Not specified | [4] |
| N(CH3)2 | Not specified | Not specified | Not specified | Not specified | [5] |
| SCH3 | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Comprehensive, directly comparable NMR data for a wide series of 6-substituted fulvenes is sparse in the literature. The provided data is illustrative.
Table 2: UV-Vis Absorption Maxima (λmax) of Selected 6-Substituted Fulvenes
| Substituent(s) at C6 | λmax (nm) | Solvent | Reference |
| H, H | ~235, 362 | Gas Phase | [7] |
| CH3, CH3 | ~250, 365 | Not specified | [7] |
| Various aryl groups | Broad absorption | Not specified | [8] |
Note: The UV-Vis absorption of fulvenes is sensitive to substitution and solvent polarity. Generally, electron-donating groups cause a red shift (bathochromic shift) in the absorption maximum.[9][10]
Table 3: Dipole Moments (μ, Debye) of Selected 6,6-Disubstituted Fulvenes
| Substituent at C6 | Dipole Moment (μ, D) | Method | Reference |
| H, H | 0.42 | Experimental | [11] |
| CH3, CH3 | 0.62 | Theoretical | [12] |
| Phenyl, Phenyl | Not specified | Not specified | [12] |
Note: The dipole moment in fulvene points from the exocyclic carbon towards the ring, indicating a net flow of electron density into the cyclopentadienyl (B1206354) ring.[13] Electron-donating groups at the C6 position are expected to increase the magnitude of the dipole moment.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of substituted fulvenes are crucial for reproducible research. Below are generalized protocols based on common literature procedures.
General Synthesis of 6,6-Disubstituted Fulvenes
This protocol is based on the condensation of cyclopentadiene (B3395910) with a ketone, a widely used method for the synthesis of 6,6-disubstituted fulvenes.[14]
Materials:
-
Freshly cracked cyclopentadiene
-
Ketone (e.g., acetone, benzophenone)
-
Sodium ethoxide or pyrrolidine
-
Anhydrous ethanol (B145695) or methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Freshly distill cyclopentadiene from dicyclopentadiene (B1670491) immediately before use.
-
In a round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the cooled ketone solution.
-
To this mixture, add the freshly distilled cyclopentadiene dropwise while maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
NMR Spectroscopic Analysis
1H and 13C NMR spectroscopy are essential for the structural elucidation of substituted fulvenes.[15][16]
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, Acetone-d6)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve a few milligrams of the purified fulvene derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Acquire the 1H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.
-
Acquire the 13C NMR spectrum. Proton-decoupled mode is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required compared to 1H NMR.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the fulvene molecule and how they are affected by substitution.[8][17]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., hexane, ethanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of the fulvene derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.
-
Record a baseline spectrum of the solvent using a quartz cuvette.
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
If quantitative analysis is required, prepare a series of standard solutions of known concentrations to create a calibration curve according to the Beer-Lambert law.
Visualization of Electronic Effects
The following diagrams illustrate the fundamental electronic effects of substituents on the fulvene ring system.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Dipole Moments of Fulvene and Azulene | Semantic Scholar [semanticscholar.org]
- 12. Fulvalenes, Fulvenes, and Related Molecules: An ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In what direction is the dipole moment in fulvene? Explain. | Study Prep in Pearson+ [pearson.com]
- 14. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Performance Evaluation of Catalysts in Asymmetric Transformations of Fulvene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the development of complex chiral molecules for pharmaceuticals and other advanced materials. Fulvene (B1219640) derivatives, with their unique electronic properties and reactivity, serve as versatile building blocks in these synthetic endeavors. This guide provides a comparative evaluation of the performance of organocatalysts in asymmetric cycloaddition reactions of fulvene substrates, offering a benchmark for catalyst selection and reaction design.
High-Performance Organocatalysis in Fulvene Cycloadditions
A notable example of highly efficient asymmetric catalysis involving fulvenes is the intramolecular [6+2] cycloaddition of fulvene derivatives tethered to a formyl group. This reaction, catalyzed by a proline-derived organocatalyst, diphenylprolinol silyl (B83357) ether, proceeds with exceptional enantioselectivity, exceeding 99% enantiomeric excess (ee).[1] This high level of stereocontrol highlights the utility of organocatalysis in harnessing the reactivity of fulvenes for the construction of complex, enantioenriched polycyclic scaffolds.
Comparative Performance Data
| Catalyst | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Ref. |
| Diphenylprolinol silyl ether | Fulvene with δ-formyl group | Intramolecular [6+2] Cycloaddition | Good | >99 | N/A | [1] |
Note: "Good" yield indicates that the reaction is synthetically useful, though the specific percentage may vary depending on the substrate. "N/A" (Not Applicable) for diastereomeric ratio as the primary outcome is a single product with defined stereocenters.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and further development of catalytic reactions. Below is a representative protocol for the organocatalytic intramolecular [6+2] cycloaddition of a fulvene derivative.
General Procedure for the Asymmetric Intramolecular [6+2] Cycloaddition of a Fulvene Derivative
A solution of the fulvene substrate bearing a δ-formylalkyl group at the 6-position in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) is treated with the organocatalyst, diphenylprolinol silyl ether (typically 10-20 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica (B1680970) gel to afford the desired tricyclopentanoid product. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Workflow Visualization
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing new catalysts. The following diagrams illustrate the proposed catalytic cycle for the diphenylprolinol silyl ether-catalyzed intramolecular [6+2] cycloaddition and a general workflow for evaluating catalyst performance.
Caption: Proposed catalytic cycle for the asymmetric intramolecular [6+2] cycloaddition.
Caption: General experimental workflow for evaluating catalyst performance.
Conclusion
While catalysts directly derived from 6-(dimethylamino)fulvene are not prominently featured in the current literature for asymmetric catalysis, the use of fulvene derivatives as substrates in organocatalyzed reactions has led to highly efficient and stereoselective transformations. The diphenylprolinol silyl ether-catalyzed intramolecular [6+2] cycloaddition stands as a benchmark, achieving excellent enantioselectivity. This highlights a promising avenue for future research in designing novel chiral catalysts, potentially incorporating the fulvene scaffold itself, for a broader range of asymmetric transformations. The data and protocols presented here serve as a valuable resource for researchers aiming to leverage the unique reactivity of fulvenes in the synthesis of complex chiral molecules.
References
Safety Operating Guide
Proper Disposal of 6-(Dimethylamino)fulvene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 6-(Dimethylamino)fulvene, ensuring compliance and laboratory safety.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the chemical's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₁N[1][2] |
| Molecular Weight | 121.18 g/mol [1][2] |
| Melting Point | 64-66 °C[3] |
| Appearance | Colorless to yellow crystal[4] |
| Solubility | Soluble in most organic solvents (e.g., ethanol (B145695), dimethylformamide)[4] |
| Storage Temperature | 2-8°C[3] |
Hazard Information
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5]
Detailed Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed waste disposal company.[6] The following protocol outlines the steps for preparing this chemical for disposal.
Objective: To safely prepare this compound for disposal via chemical incineration.
Materials:
-
Waste this compound
-
Appropriate, chemically compatible, and clearly labeled hazardous waste container
-
Combustible solvent (e.g., ethanol or a mixture of solvents compatible with the incinerator's requirements)
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
N95 dust mask (if handling the solid form)[3]
-
-
Fume hood
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE to minimize exposure.
-
Work in a Ventilated Area: Perform all handling and preparation steps within a certified fume hood to prevent inhalation of dust or vapors.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container that is compatible with organic solvents.
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.
-
-
Dissolve the this compound:
-
Carefully transfer the solid this compound into the waste container.
-
Add a combustible solvent to the container to dissolve the compound. The choice of solvent should be in accordance with the requirements of your institution's waste disposal program.
-
-
Secure and Store the Waste Container:
-
Securely close the lid of the waste container.
-
Store the container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
-
Decontaminate and Document:
-
Thoroughly decontaminate the work area and any equipment used.
-
Wash hands thoroughly after completing the procedure.
-
Maintain a log of all hazardous waste generated.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Dimethylamino)fulvene
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 6-(Dimethylamino)fulvene, a crucial reagent in synthetic organic chemistry. Adherence to these protocols is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact and irritation. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes, preventing serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. Use in a well-ventilated area is also required. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
Safe Handling and Operational Workflow
Proper handling techniques are critical to minimize exposure and prevent contamination. Operations should always be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
A logical workflow for handling this compound, from preparation to disposal, is outlined below. This workflow is designed to ensure a systematic and safe approach to working with this chemical.
Spill and Emergency Procedures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully sweep or scoop the absorbed material into a sealable container for chemical waste disposal.[2]
-
Clean the spill area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.
Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Protocol: Do not dispose of this chemical down the drain.[1] All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
